L-Cysteine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI Key |
XUJNEKJLAYXESH-GCCOVPGMSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Foundational & Exploratory
L-Cysteine-¹³C₃ in Research: A Technical Guide to its Application in Metabolic Flux Analysis and Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine-¹³C₃ is a stable isotope-labeled (SIL) form of the semi-essential amino acid, L-cysteine, where three carbon atoms are replaced with the ¹³C isotope. This non-radioactive tracer has become an indispensable tool in biomedical research for elucidating the intricate dynamics of cellular metabolism and protein synthesis. Its primary application lies in metabolic flux analysis (MFA), where it is used to trace the metabolic fate of cysteine through various biochemical pathways.[1][2] Furthermore, L-Cysteine-¹³C₃ serves as an internal standard for the precise quantification of metabolites by mass spectrometry and as a probe in biomolecular NMR studies.[2][3] This technical guide provides an in-depth overview of the core applications of L-Cysteine-¹³C₃, with a focus on its use in tracing the synthesis of glutathione, and offers detailed experimental protocols and data presentation to facilitate its integration into research workflows.
Core Applications of L-Cysteine-¹³C₃
The utility of L-Cysteine-¹³C₃ in research is centered on its ability to act as a tracer in complex biological systems. By introducing this labeled amino acid, researchers can track its incorporation into downstream metabolites and proteins, providing a dynamic view of cellular processes.
Metabolic Flux Analysis (MFA)
MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism.[4] L-Cysteine-¹³C₃ is a key reagent in MFA studies focused on sulfur amino acid metabolism. The most prominent application is in tracing the de novo synthesis of glutathione (GSH) , a critical antioxidant. Cysteine is a rate-limiting precursor for GSH, and by supplying cells with L-Cysteine-¹³C₃, the rate of GSH synthesis and turnover can be accurately measured. This is particularly relevant in fields such as oncology, where the demand for cysteine to support GSH synthesis is often elevated in cancer cells to counteract oxidative stress.
Beyond glutathione, L-Cysteine-¹³C₃ is also employed to study the synthesis of other vital molecules derived from cysteine, including:
-
Taurine: An amino acid with diverse physiological roles.
-
Hydrogen Sulfide (H₂S): A gaseous signaling molecule.
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteomes. While less common than the use of labeled arginine and lysine, L-Cysteine-¹³C₃ can be integrated into SILAC workflows. In a typical experiment, two cell populations are cultured in media containing either the "light" (unlabeled) or "heavy" (¹³C-labeled) form of an amino acid. After a specific experimental treatment, the proteomes of the two populations are mixed, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between the light and heavy peptides allows for precise quantification.
Internal Standard for Quantitative Analysis
Due to its chemical identity with endogenous L-cysteine, L-Cysteine-¹³C₃ is an ideal internal standard for quantitative analysis of metabolites by mass spectrometry (GC-MS, LC-MS) and NMR. Its distinct mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-Cysteine-¹³C₃.
Protocol for Stable Isotope Tracing of Cysteine Metabolism in Cultured Cells
This protocol is adapted from methodologies for quantitative stable isotope-labeled metabolite tracing of cysteine metabolism.
Objective: To trace the incorporation of L-Cysteine-¹³C₃ into intracellular metabolites, primarily glutathione.
Materials:
-
L-Cysteine-¹³C₃
-
Cysteine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured cells of interest (e.g., HCT116, DLD1)
-
Methanol, chilled to -80°C
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency in standard growth medium.
-
To initiate the tracing experiment, replace the standard medium with cysteine-free medium supplemented with a known concentration of L-Cysteine-¹³C₃ (e.g., 100 µM) and dFBS.
-
Incubate the cells for a time course (e.g., 0, 0.5, 3, 9, 24 hours) to monitor the dynamic incorporation of the label.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add ice-cold methanol (-80°C) to the culture dish to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system.
-
Develop a targeted method to detect and quantify L-cysteine, glutathione, and their respective ¹³C-labeled isotopologues. The mass-to-charge ratio (m/z) of the labeled glutathione will be shifted according to the number of incorporated ¹³C atoms.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of the labeled metabolites at each time point. This represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.
-
Protocol for In Vivo Stable Isotope Tracing in Mouse Models
This protocol is based on studies investigating cysteine metabolism in vivo.
Objective: To determine the flux of cysteine into tumors and tissues in a living organism.
Materials:
-
L-Cysteine-¹³C₃, sterile solution
-
Tumor-bearing mouse model (e.g., xenograft or genetically engineered model)
-
Infusion pump
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
LC-MS/MS system
Methodology:
-
Isotope Infusion:
-
Acclimatize the mice and ensure tumors have reached a suitable size.
-
Administer a sterile solution of L-Cysteine-¹³C₃ to the mice, typically via intravenous infusion. The infusion protocol (bolus followed by continuous infusion) should be optimized to achieve a steady-state enrichment of the tracer in the plasma.
-
-
Sample Collection:
-
At the end of the infusion period, euthanize the mouse according to approved animal welfare protocols.
-
Rapidly excise the tumor and other tissues of interest.
-
Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissues in a suitable ice-cold extraction solvent (e.g., methanol/water mixture).
-
Follow a similar extraction procedure as described for cultured cells to isolate the metabolites.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the tissue extracts by LC-MS/MS to determine the enrichment of ¹³C in cysteine, glutathione, and other relevant metabolites.
-
The level of enrichment in the tumor compared to normal tissues can provide insights into the differential metabolism of cysteine in cancer.
-
Data Presentation
Quantitative data from L-Cysteine-¹³C₃ tracing experiments can be effectively summarized in tables to facilitate comparison and interpretation.
| Cell Line | Tracer | Tracer Concentration (µM) | Labeled Metabolite | Fractional Enrichment (%) at 24h | Reference |
| HCT116 | L-Cysteine-¹³C₃ | 100 | Cysteine-¹³C₃ | ~60 | |
| DLD1 | L-Cysteine-¹³C₃ | 100 | Cysteine-¹³C₃ | ~55 | |
| HCT116 | L-Cystine-¹³C₂ | 100 | Cysteine-¹³C₁ | ~20 | |
| DLD1 | L-Cystine-¹³C₂ | 100 | Cysteine-¹³C₁ | ~25 |
Table 1: Example of fractional enrichment of intracellular cysteine in colorectal cancer cell lines after 24 hours of labeling with either L-Cysteine-¹³C₃ or L-Cystine-¹³C₂.
| Analyte | Method | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Linear Range (µM) | Reference |
| Total Glutathione | HPLC-QTOFMS/MS | 0.01 µM | 0.78 µM | 0.78 - 100 | |
| GSSG | LC-MS/MS | 0.001 µM | 0.01 µM | 0.01 - 10 |
Table 2: Performance metrics for the quantification of glutathione using LC-MS/MS methods, for which L-Cysteine-¹³C₃ can be used to generate internal standards for labeled glutathione.
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involving L-Cysteine-¹³C₃.
References
- 1. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
An In-Depth Technical Guide to L-Cysteine-¹³C₃: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and common research applications of L-Cysteine-¹³C₃. This isotopically labeled version of the semi-essential amino acid L-cysteine is a powerful tool in metabolic research, enabling precise tracking and quantification of cysteine's metabolic fate in various biological systems.
Core Properties
L-Cysteine-¹³C₃ is a stable, non-radioactive isotopologue of L-cysteine where the three carbon atoms have been enriched with the carbon-13 isotope. This labeling allows for its differentiation from the naturally abundant ¹²C-cysteine in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Physicochemical Properties
A summary of the key quantitative data for L-Cysteine-¹³C₃ is presented in Table 1. These properties are essential for accurate experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | H¹³C₃H₇NO₂S | [Vendor Information] |
| Molecular Weight | 124.14 g/mol | [Vendor Information] |
| CAS Number | 202114-66-7 | [Vendor Information] |
| Isotopic Purity | ≥99% | [Vendor Information] |
| Chemical Purity | ≥98% | [Vendor Information] |
| Appearance | White to off-white solid | [Vendor Information] |
| Storage Temperature | 2-8°C | [Vendor Information] |
Table 1: Core Properties of L-Cysteine-¹³C₃
Structural Information
The fundamental structure of L-Cysteine-¹³C₃ remains identical to that of unlabeled L-cysteine, with the substitution of ¹²C with ¹³C atoms.
| Identifier | String |
| SMILES | S[13CH2]--INVALID-LINK----INVALID-LINK--O |
| InChI | InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
Table 2: Structural Identifiers for L-Cysteine-¹³C₃
Metabolic Significance and Signaling Pathways
L-cysteine plays a central role in numerous critical metabolic pathways. The use of L-Cysteine-¹³C₃ allows researchers to trace its incorporation into key downstream metabolites, providing insights into cellular redox homeostasis, detoxification, and signaling.
Glutathione Synthesis
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Tracing the incorporation of ¹³C from L-Cysteine-¹³C₃ into the glutathione pool is a common method to assess the activity of the glutathione synthesis pathway under various physiological and pathological conditions.
Caption: L-Cysteine-¹³C₃ incorporation into the Glutathione synthesis pathway.
Hydrogen Sulfide (H₂S) Production
L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes.[2][3] There are three main enzymatic pathways for H₂S production from L-cysteine.
Caption: Enzymatic pathways for Hydrogen Sulfide (H₂S) production from L-Cysteine-¹³C₃.
Taurine Synthesis
Taurine, an abundant amino acid with diverse physiological roles, is synthesized from L-cysteine in a multi-step enzymatic pathway.[4]
Caption: Biosynthetic pathway of Taurine from L-Cysteine-¹³C₃.
Experimental Protocols
L-Cysteine-¹³C₃ is a versatile tool for various experimental applications. Below are generalized protocols for its use in metabolic flux analysis, and analysis by mass spectrometry and NMR spectroscopy.
Metabolic Flux Analysis (MFA) using L-Cysteine-¹³C₃
Metabolic flux analysis with stable isotopes allows for the quantification of the rates of metabolic reactions.
Objective: To quantify the flux of L-cysteine into major metabolic pathways in cultured cells.
Methodology:
-
Cell Culture: Culture cells in a custom-formulated medium that is deficient in cysteine. Supplement the medium with a known concentration of L-Cysteine-¹³C₃. It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled cysteine present in standard serum.
-
Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. The time required to reach steady state should be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the isotopic enrichment of target metabolites (e.g., glutathione, taurine) in the cell extracts using mass spectrometry (LC-MS or GC-MS).
-
Data Analysis: The mass isotopologue distributions (MIDs) of the metabolites are used to calculate the relative or absolute metabolic fluxes through computational modeling.
Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).
Mass Spectrometry (MS) for Tracing L-Cysteine-¹³C₃ Incorporation
Mass spectrometry is a highly sensitive technique for detecting and quantifying the incorporation of ¹³C from L-Cysteine-¹³C₃ into proteins and other metabolites.
Objective: To determine the incorporation of L-Cysteine-¹³C₃ into a specific protein.
Methodology:
-
Protein Expression and Purification: Express the protein of interest in a system that allows for the incorporation of labeled amino acids (e.g., E. coli grown in minimal media supplemented with L-Cysteine-¹³C₃). Purify the labeled protein.
-
Protein Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectra to identify peptides containing ¹³C-labeled cysteine. The mass shift of +3 Da for each incorporated L-Cysteine-¹³C₃ residue will be observed. The relative abundance of the labeled and unlabeled peptide peaks can be used to quantify the extent of incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Cysteine-¹³C₃ Labeled Proteins
NMR spectroscopy can provide atomic-level structural and dynamic information about proteins. ¹³C labeling is essential for many modern NMR experiments, particularly for larger proteins.
Objective: To obtain structural and dynamic information about a specific cysteine residue within a protein.
Methodology:
-
Protein Expression and Labeling: Express and purify the protein with L-Cysteine-¹³C₃ incorporation as described for the MS protocol. For NMR, it is often beneficial to also label with ¹⁵N.
-
Sample Preparation: Prepare a concentrated (typically 0.1-1.0 mM) and highly pure protein sample in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire a suite of NMR experiments. For specific analysis of the labeled cysteine, ¹³C-edited experiments can be particularly useful.
-
Data Analysis: Process and analyze the NMR spectra to assign the resonances of the ¹³C-labeled cysteine and surrounding residues. This information can be used to determine the local structure, dynamics, and interactions of the cysteine residue.
Conclusion
L-Cysteine-¹³C₃ is an invaluable tool for researchers in various scientific disciplines. Its use in stable isotope tracing studies provides detailed insights into the complex roles of cysteine in cellular metabolism, protein structure, and signaling pathways. The methodologies outlined in this guide provide a foundation for designing and implementing robust experiments to further our understanding of these critical biological processes.
References
An In-depth Technical Guide to Stable Isotope Labeling with L-Cysteine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Cysteine-¹³C₃ in stable isotope labeling experiments. This powerful technique offers a precise means to trace the metabolic fate of cysteine, quantify protein dynamics, and elucidate the role of this critical amino acid in cellular signaling and drug development.
Introduction to L-Cysteine and Stable Isotope Labeling
L-cysteine is a semi-essential, sulfur-containing amino acid central to numerous biological processes. It is a vital precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (H₂S)[1]. Given its role in redox homeostasis and cell signaling, understanding the dynamics of cysteine metabolism is crucial in various fields of biomedical research.
Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. By replacing a standard amino acid in the cell culture medium with a non-radioactive, heavy-isotope-labeled counterpart, researchers can differentiate between protein populations from different experimental conditions. L-Cysteine-¹³C₃, in which the three carbon atoms of L-cysteine are replaced with the heavy isotope ¹³C, serves as a powerful tracer for these studies[1][2].
Applications of L-Cysteine-¹³C₃ Labeling
The versatility of L-Cysteine-¹³C₃ allows for its application in a range of experimental contexts:
-
Quantitative Proteomics (Cys-SILAC): While conventional SILAC often employs labeled lysine and arginine, a targeted Cys-SILAC approach can be advantageous for studying cysteine-rich proteins, redox proteomics, and disulfide bond formation.
-
Metabolic Flux Analysis (MFA): As a key node in cellular metabolism, tracing the incorporation of ¹³C from L-Cysteine-¹³C₃ into downstream metabolites like glutathione and taurine provides quantitative insights into the activity of these synthetic pathways[3].
-
Protein Turnover Studies: The rate of incorporation of L-Cysteine-¹³C₃ into proteins can be used to determine their synthesis and degradation rates, providing a dynamic view of the proteome.
-
Internal Standard for Absolute Quantification: L-Cysteine-¹³C₃ can be used as an internal standard in mass spectrometry-based assays to accurately quantify the absolute levels of cysteine in biological samples[1].
-
Studying Post-Translational Modifications: This technique is particularly useful for investigating cysteine-specific post-translational modifications, such as S-sulfhydration.
Data Presentation: Quantitative Parameters
Effective utilization of L-Cysteine-¹³C₃ requires careful consideration of experimental parameters. The following tables provide a summary of key quantitative data and reagent preparation guidelines.
| Parameter | Value | Reference(s) |
| Molecular Weight | 124.14 g/mol | |
| Isotopic Purity | Typically ≥98% | |
| Labeling Efficiency | Can exceed 99.5% in Cys-SILAC experiments, though dependent on cell line and culture conditions. | |
| Recommended Storage | Store refrigerated (+2°C to +8°C) and protected from light. |
| Concentration (mM) | Mass of L-Cysteine-¹³C₃,¹⁵N (MW: 125.13) per Liter of H₂O |
| 1 | 125.13 mg |
| 5 | 625.65 mg |
| 10 | 1.2513 g |
| 15 | 1.8769 g |
This table provides a guide for preparing stock solutions of L-Cysteine-¹³C₃,¹⁵N. Adjustments should be made for L-Cysteine-¹³C₃ based on its specific molecular weight.
Experimental Protocols
Detailed methodologies are crucial for successful stable isotope labeling experiments. Below are protocols for key applications of L-Cysteine-¹³C₃.
Cys-SILAC for Quantitative Proteomics
This protocol outlines the general workflow for a Cys-SILAC experiment to compare protein expression between two cell populations.
Materials:
-
L-Cysteine-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Cysteine (light)
-
L-Cysteine-¹³C₃ (heavy)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Protein alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (proteomics grade)
-
C18 solid-phase extraction (SPE) columns
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in L-cysteine-free medium supplemented with 10% dFBS and either "light" L-cysteine or "heavy" L-Cysteine-¹³C₃.
-
Grow cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid. Monitor incorporation efficiency by mass spectrometry if necessary.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Combine "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer.
-
-
Protein Digestion:
-
Quantify the total protein concentration.
-
Reduce disulfide bonds with reduction buffer at 56°C for 1 hour.
-
Alkylate free cysteine residues with alkylation buffer in the dark at room temperature for 45 minutes.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Sample Cleanup and Mass Spectrometry:
-
Desalt the peptide mixture using a C18 SPE column.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify "light" and "heavy" peptide pairs to determine relative protein abundance.
-
Tracing Cysteine Metabolism into Glutathione
This protocol describes how to trace the incorporation of ¹³C from L-Cysteine-¹³C₃ into the glutathione synthesis pathway.
Materials:
-
Cell culture medium
-
L-Cysteine-¹³C₃
-
Extraction solvent (e.g., 80:20 methanol:water, chilled to -80°C)
-
N-ethylmaleimide (NEM) solution (to prevent thiol oxidation)
-
LC-MS system
Procedure:
-
Cell Labeling:
-
Culture cells in medium containing L-Cysteine-¹³C₃ for a defined period. The duration will depend on the expected rate of glutathione synthesis.
-
-
Metabolite Extraction:
-
Rapidly wash cells with cold PBS.
-
Quench metabolism and extract metabolites by adding chilled extraction solvent containing NEM.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to measure the mass isotopologue distribution of glutathione and its precursors.
-
-
Data Analysis:
-
Determine the fractional contribution of L-Cysteine-¹³C₃ to the glutathione pool by analyzing the distribution of ¹³C-labeled glutathione isotopologues.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cysteine and a typical experimental workflow for Cys-SILAC.
Conclusion
Stable isotope labeling with L-Cysteine-¹³C₃ is a robust and versatile technique for in-depth investigation of cellular metabolism, protein dynamics, and signaling pathways. By providing a direct means to trace the fate of cysteine and quantify its incorporation into various biomolecules, this method offers invaluable insights for researchers in basic science and drug development. Careful experimental design, particularly concerning the prevention of thiol oxidation and ensuring complete labeling, is paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a foundational resource for the successful implementation of L-Cysteine-¹³C₃ labeling in your research endeavors.
References
L-Cysteine-¹³C₃ as a Tracer in Metabolic Studies: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of L-Cysteine and the Power of Stable Isotope Tracing
L-cysteine is a sulfur-containing, semi-essential amino acid central to cellular metabolism and redox homeostasis. It serves as a critical building block for proteins and a rate-limiting precursor for the synthesis of major antioxidants and signaling molecules, including glutathione (GSH), taurine, and hydrogen sulfide (H₂S).[1][2] In pathologies such as cancer, the demand for cysteine is often elevated to support rapid proliferation and combat high levels of oxidative stress.[3][4] This metabolic reprogramming makes the cysteine pathway an attractive target for therapeutic intervention.
Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify their activity, known as metabolic flux.[5] By replacing naturally abundant atoms with their heavy, non-radioactive counterparts (e.g., ¹³C for ¹²C), researchers can track the metabolic fate of nutrients and their incorporation into downstream metabolites. L-Cysteine labeled with three ¹³C atoms (L-Cysteine-¹³C₃) is an invaluable tool for this purpose. When introduced into a biological system, the ¹³C₃-labeled cysteine can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a quantitative snapshot of cysteine uptake, catabolism, and its contribution to various biosynthetic pathways. This guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃ as a tracer, with a focus on experimental design, detailed protocols, and data interpretation.
Core Metabolic Pathways of L-Cysteine
L-Cysteine-¹³C₃ tracer studies allow for the precise mapping and quantification of flux through its primary metabolic routes. The three-carbon backbone of cysteine is tracked as it is incorporated into larger molecules or catabolized.
Glutathione (GSH) Synthesis
Glutathione is the most abundant intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. Its synthesis is a two-step enzymatic process occurring in the cytosol:
-
γ-Glutamylcysteine Synthetase (GCS): L-cysteine and L-glutamate are combined to form γ-glutamylcysteine.
-
Glutathione Synthetase (GS): Glycine is added to γ-glutamylcysteine to form glutathione (GSH).
Using L-Cysteine-¹³C₃, the incorporation of the three labeled carbons into the cysteine residue of both γ-glutamylcysteine (M+3) and the final glutathione molecule (M+3) can be quantified, providing a direct measure of de novo GSH synthesis flux.
Hydrogen Sulfide (H₂S) Production
H₂S is a gaseous signaling molecule involved in various physiological processes. It can be produced from L-cysteine through several enzymatic pathways, primarily involving cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Another pathway involves cysteine aminotransferase (CAT) and 3-mercaptopyruvate sulfurtransferase (3MST). Tracing with L-Cysteine-¹³C₃ can help elucidate the activity of these pathways by monitoring the depletion of the labeled cysteine pool that is directed towards H₂S production.
Taurine Synthesis
Taurine is an abundant amino acid with roles in bile acid conjugation, osmoregulation, and antioxidant defense. The primary pathway for its synthesis involves the oxidation of the cysteine thiol group to cysteine sulfinic acid, followed by decarboxylation to hypotaurine and subsequent oxidation to taurine. L-Cysteine-¹³C₃ tracing can be used to measure the flux through this catabolic route.
Experimental Design and Workflow
A typical stable isotope tracing experiment using L-Cysteine-¹³C₃ involves several critical stages, from cell culture to mass spectrometry analysis and data interpretation. Careful planning at each step is essential for acquiring high-quality, reproducible data.
Detailed Experimental Protocols
The success of a cysteine tracing experiment hinges on meticulous sample handling, particularly the prevention of thiol oxidation and the accurate measurement of metabolites.
Cell Culture and Isotopic Labeling
-
Media Preparation : Prepare culture medium lacking unlabeled L-cysteine and L-cystine. Supplement this base medium with a known concentration of L-Cysteine-¹³C₃ (e.g., 100-200 µM). The use of dialyzed fetal bovine serum (dFBS) is crucial to avoid interference from unlabeled amino acids present in standard serum.
-
Cell Seeding : Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.
-
Labeling Duration : The incubation time with the tracer can vary from minutes to over 24 hours, depending on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like glutathione, shorter time points (e.g., 1, 6, 12 hours) can reveal synthesis kinetics.
Metabolism Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state.
-
Quenching : For adherent cells, aspirate the medium and immediately wash with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled quenching/extraction solution, typically 80% methanol (-80°C), directly to the plate. For suspension cells, centrifugation at a low temperature followed by resuspension in the cold extraction solvent is a common method.
-
Cell Lysis : Scrape adherent cells in the cold methanol on ice. Transfer the cell lysate to a microcentrifuge tube.
-
Extraction : Vortex the lysate thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the polar metabolites, for subsequent analysis.
Thiol Derivatization: A Critical Step
The free thiol group (-SH) of cysteine and glutathione is highly susceptible to oxidation, which can lead to the artificial formation of disulfides (e.g., cystine, GSSG) and inaccurate measurements. To prevent this, a thiol-capping agent must be used. N-ethylmaleimide (NEM) is the most widely used reagent for this purpose as it reacts quickly and specifically with thiol groups.
Protocol for In-situ Derivatization with NEM: This protocol integrates derivatization with the quenching step to ensure immediate stabilization of thiols upon cell lysis.
-
Prepare NEM Extraction Solvent : Prepare a solution of 80% methanol containing 10-25 mM N-ethylmaleimide. This solution must be prepared fresh and kept on ice and away from light.
-
Quench and Lyse : Use this NEM-containing solvent as the quenching/extraction solution as described in section 4.2.
-
Incubation : Allow the derivatization reaction to proceed for at least 15-45 minutes at room temperature after initial cell lysis and vortexing.
-
Proceed with Extraction : Continue with the high-speed centrifugation step to pellet debris. The resulting supernatant now contains NEM-derivatized thiols (e.g., Cys-NEM, GSH-NEM), which are stable for LC-MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its sensitivity, specificity, and ability to resolve isotopologues.
Table 1: Example LC-MS/MS Parameters for Cysteine Metabolite Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Chromatography | ||
| LC Column | HILIC (e.g., ZIC-pHILIC) or Reverse Phase C18 | HILIC is often preferred for retaining highly polar amino acids and their derivatives. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.2 | Common for HILIC separation. |
| Mobile Phase B | Acetonitrile | Used to elute compounds from the HILIC column. |
| Flow Rate | 300-400 µL/min | Typical for analytical scale LC columns. |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | Provides good ionization for amino acids and their NEM derivatives. |
| MS Analyzer | Q-TOF or Triple Quadrupole | Q-TOF provides high mass accuracy for identification, while Triple Quad is excellent for targeted quantification (MRM). |
| Scan Mode | Full Scan or MRM | Full scan to identify all labeled species; MRM for targeted quantification of specific isotopologues. |
| Collision Energy | Optimized per compound | Optimized to achieve specific and abundant fragmentation for each metabolite. |
| Mass Resolution | >10,000 | Sufficient to resolve isotopic peaks and distinguish from isobaric interferences. |
Note: These parameters are illustrative and require optimization for specific instruments and applications.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n represents the molecule containing 'n' ¹³C atoms.
Illustrative Quantitative Data
While specific data tables are often found in supplementary materials of publications and can be difficult to locate via general search, the following tables illustrate the expected results from a ¹³C₃-Cysteine tracing experiment in a cancer cell line known to have high glutathione synthesis.
Table 2: Illustrative Mass Isotopomer Distribution (MID) of Intracellular Cysteine Cell Line: HCT116 (Colon Cancer) | Tracer: 100 µM L-Cysteine-¹³C₃ | Duration: 6 hours
| Isotopologue | Formula | Mass Shift | Fractional Abundance (%) |
| M+0 | ¹²C₃H₇NO₂S | Unlabeled | 15.2 |
| M+1 | ¹³C¹²C₂H₇NO₂S | +1 | 0.5 |
| M+2 | ¹³C₂¹²CH₇NO₂S | +2 | 0.1 |
| M+3 | ¹³C₃H₇NO₂S | +3 | 84.2 |
This illustrative table is based on descriptive findings in studies such as, showing significant uptake and labeling of the intracellular cysteine pool.
Table 3: Illustrative Mass Isotopomer Distribution (MID) of Intracellular Glutathione (GSH) Cell Line: HCT116 (Colon Cancer) | Tracer: 100 µM L-Cysteine-¹³C₃ | Duration: 6 hours
| Isotopologue | Formula | Mass Shift | Fractional Abundance (%) |
| M+0 | ¹²C₁₀H₁₇N₃O₆S | Unlabeled | 58.9 |
| M+1 | ¹³C¹²C₉H₁₇N₃O₆S | +1 | 2.5 |
| M+2 | ¹³C₂¹²C₈H₁₇N₃O₆S | +2 | 0.8 |
| M+3 | ¹³C₃ ¹²C₇H₁₇N₃O₆S | +3 | 37.8 |
This illustrative table reflects the expected outcome where a significant fraction of the glutathione pool becomes M+3 labeled, indicating de novo synthesis using the exogenous ¹³C₃-cysteine tracer. The presence of a large M+0 pool reflects the pre-existing, unlabeled glutathione.
Calculating Fractional Contribution
The fractional contribution (FC) of cysteine to a downstream metabolite like glutathione can be calculated by correcting for the isotopic enrichment of the precursor pool. A simplified estimation is:
FC = (Fractional abundance of M+3 GSH) / (Fractional abundance of M+3 Cysteine)
This calculation reveals the proportion of the glutathione pool that was newly synthesized from the exogenous cysteine tracer during the labeling period.
Applications in Research and Drug Development
-
Cancer Metabolism : L-Cysteine-¹³C₃ tracing is used to quantify the reliance of cancer cells on exogenous cysteine and their flux towards glutathione synthesis, which is often upregulated to cope with oxidative stress. This can help identify vulnerabilities and test the efficacy of drugs that target cysteine uptake or metabolism.
-
Neurodegenerative Diseases : Oxidative stress and glutathione depletion are implicated in neurodegeneration. Tracing studies can elucidate defects in cysteine metabolism and GSH synthesis in neuronal models.
-
Drug Development : By measuring changes in metabolic fluxes, researchers can understand the mechanism of action of drugs that impact redox biology or amino acid metabolism.
-
Toxicology : The technique can be used to assess how toxins affect cysteine metabolism and the capacity for glutathione-mediated detoxification.
References
- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]
- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-induced cysteine metabolism reprogramming is crucial for the tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Cysteine (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
An In-depth Technical Guide to L-Cysteine Metabolism in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism, acting as a critical precursor for a multitude of essential biomolecules and a key regulator of cellular redox homeostasis. Its metabolism is intricately regulated to ensure a sufficient supply for anabolic processes while preventing the potential toxicity associated with its accumulation. This technical guide provides a comprehensive overview of the core pathways of L-cysteine metabolism, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.
L-Cysteine Transport and Intracellular Availability
The intracellular concentration of L-cysteine is tightly controlled and is dependent on both extracellular uptake and de novo synthesis via the transsulfuration pathway. In the extracellular environment, cysteine predominantly exists in its oxidized form, L-cystine. Cellular uptake of L-cystine is primarily mediated by the system x c ⁻ antiporter, which exchanges extracellular cystine for intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by glutathione (GSH) and thioredoxin-dependent reductases. Additionally, cells can directly import L-cysteine through various amino acid transporters, including the Alanine-Serine-Cysteine (ASC) transporters.
Core Metabolic Fates of L-Cysteine
Intracellular L-cysteine is channeled into three primary metabolic pathways: glutathione synthesis, taurine synthesis, and hydrogen sulfide (H₂S) production. The flux through these pathways is dynamically regulated based on cellular needs and substrate availability.
Glutathione (GSH) Synthesis
The synthesis of the major intracellular antioxidant, glutathione, is a primary fate of L-cysteine. This pathway is crucial for maintaining cellular redox balance and detoxifying reactive oxygen species (ROS). The synthesis occurs in two ATP-dependent steps catalyzed by:
-
Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione Synthetase (GS): This enzyme adds a glycine residue to γ-glutamylcysteine to form glutathione.
The activity of GCL is subject to feedback inhibition by GSH, ensuring tight regulation of glutathione levels.
Taurine Synthesis
Taurine, an abundant amino acid with roles in osmoregulation, neuromodulation, and bile acid conjugation, is synthesized from L-cysteine primarily in the liver. The key enzymatic steps are:
-
Cysteine Dioxygenase (CDO): This non-heme iron enzyme catalyzes the oxidation of L-cysteine to cysteine sulfinic acid (CSA). The activity of CDO is highly regulated by the concentration of cysteine, making it a critical control point in cysteine catabolism.
-
Cysteine Sulfinate Decarboxylase (CSD): This enzyme decarboxylates CSA to produce hypotaurine.
-
Hypotaurine Dehydrogenase: Hypotaurine is subsequently oxidized to taurine.
Hydrogen Sulfide (H₂S) Production
Hydrogen sulfide, a gaseous signaling molecule with diverse physiological roles, is endogenously produced from L-cysteine through the action of several enzymes:
-
Cystathionine β-synthase (CBS): In a reaction that is part of the reverse transsulfuration pathway, CBS can catalyze the condensation of homocysteine with cysteine to produce cystathionine and H₂S. It can also directly produce H₂S from cysteine.
-
Cystathionine γ-lyase (CSE): CSE primarily catalyzes the breakdown of cystathionine to cysteine, α-ketobutyrate, and ammonia, but it can also directly generate H₂S from L-cysteine.
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): In conjunction with cysteine aminotransferase (CAT), which converts cysteine to 3-mercaptopyruvate, 3-MST produces H₂S.
Quantitative Data on L-Cysteine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-cysteine metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m_ | V_max_ | Organism/Tissue | Reference(s) |
| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.4 - 1.5 mM | 1.5 - 10 µmol/min/mg | Rat Liver | |
| Glutamate-Cysteine Ligase (GCL) | L-Cysteine | 0.1 - 0.3 mM | 0.1 - 0.5 µmol/min/mg | Human Erythrocytes | |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.8 - 2.5 mM | 0.1 - 0.5 µmol/min/mg | Human Erythrocytes | |
| Cystathionine β-synthase (CBS) | L-Serine | 1.2 mM | - | Yeast | |
| Cystathionine β-synthase (CBS) | L-Homocysteine | 2.0 mM | - | Yeast | |
| Cystathionine γ-lyase (CSE) | L-Cystathionine | 0.5 mM | 2.5 units/mg | Human |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Concentration | Cell Type/Tissue | Reference(s) |
| L-Cysteine | 20 - 200 µM | Various Mammalian Cells | |
| L-Cystine | 10 - 50 µM | Various Mammalian Cells | |
| Glutathione (GSH) | 1 - 10 mM | Various Mammalian Cells | |
| Taurine | 5 - 50 mM | Brain, Liver, Muscle |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Quantification of Total Glutathione using the DTNB-Enzymatic Recycling Assay
Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG in the sample is recycled back to GSH by glutathione reductase, allowing for the measurement of total glutathione.
Materials:
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5
-
DTNB solution (in assay buffer)
-
Glutathione Reductase solution (in assay buffer)
-
NADPH solution (in assay buffer)
-
GSH standard solution
Procedure:
-
Sample Preparation: Homogenize cells or tissues in 5% SSA on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Standard Curve: Prepare a series of GSH standards of known concentrations in 5% SSA.
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
Sample or Standard
-
Assay Buffer
-
DTNB solution
-
Glutathione Reductase solution
-
-
Initiate Reaction: Add NADPH solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 5-10 minutes using a microplate reader.
-
Calculation: Determine the rate of TNB formation (change in absorbance per minute). Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.
Protocol 2: Measurement of Cysteine Dioxygenase (CDO) Activity
Principle: CDO activity is determined by measuring the formation of its product, cysteine sulfinic acid (CSA), from the substrate L-cysteine. The CSA produced is quantified by HPLC.
Materials:
-
Homogenization Buffer: e.g., potassium phosphate buffer, pH 7.0
-
Assay Buffer: MES buffer, pH 6.1
-
L-Cysteine solution (substrate)
-
Ferrous sulfate solution (cofactor)
-
Hydroxylamine (to inhibit CSA degradation)
-
Metaphosphoric acid (to stop the reaction)
-
HPLC system with a suitable column for amino acid analysis
Procedure:
-
Enzyme Preparation: Homogenize tissue samples in homogenization buffer on ice. Centrifuge at high speed to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ferrous sulfate, and hydroxylamine.
-
Initiate Reaction: Add the enzyme preparation and L-cysteine solution to the reaction mixture. Incubate at 37°C with shaking.
-
Stop Reaction: Terminate the reaction at various time points by adding metaphosphoric acid.
-
Quantification: Centrifuge the stopped reaction mixture to pellet precipitated protein. Analyze the supernatant for CSA concentration using HPLC.
-
Calculation: Calculate the rate of CSA formation to determine CDO activity, typically expressed as nmol of CSA formed per minute per mg of protein.
Protocol 3: Mass Spectrometric Analysis of L-Cysteine and its Metabolites
Principle: Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the simultaneous quantification of L-cysteine and its various metabolites.
Materials:
-
Metabolite Extraction Solution: e.g., 80% methanol
-
Internal Standards: Stable isotope-labeled versions of the metabolites of interest.
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with a suitable column (e.g., HILIC or reversed-phase).
L-Cysteine-¹³C₃: A Technical Guide to its Applications in Proteomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking and quantification of molecules in complex biological systems. Among the various isotopically labeled compounds, L-Cysteine-¹³C₃ has emerged as a powerful probe for elucidating the intricate roles of cysteine in cellular processes. This technical guide provides an in-depth overview of the applications of L-Cysteine-¹³C₃ in proteomics and metabolomics, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Cysteine, a sulfur-containing amino acid, is central to numerous biological functions, including protein structure and synthesis, redox homeostasis, and cellular signaling. The incorporation of three ¹³C atoms into the L-cysteine backbone allows for its differentiation from its natural, lighter counterpart by mass spectrometry, providing a robust method for quantitative analysis.
Core Applications of L-Cysteine-¹³C₃
The versatility of L-Cysteine-¹³C₃ lends itself to a range of applications in both proteomics and metabolomics:
-
Quantitative Proteomics (Cys-SILAC): In the realm of proteomics, L-Cysteine-¹³C₃ is a key component of Cysteine-specific Stable Isotope Labeling with Amino acids in Cell culture (Cys-SILAC). This technique enables the relative quantification of cysteine-containing proteins between different cell populations, providing insights into changes in protein expression, post-translational modifications, and protein turnover.[1][2]
-
Metabolic Flux Analysis (MFA): In metabolomics, L-Cysteine-¹³C₃ serves as a tracer to map the flow of cysteine through various metabolic pathways.[3][4] This is particularly valuable for studying the biosynthesis of crucial downstream metabolites like glutathione and taurine, and for understanding how these pathways are altered in disease states such as cancer.[5]
-
Quantification of Cysteine Oxidation: The redox state of cysteine residues is a critical regulator of protein function and cellular signaling. Isotopic labeling with compounds that react with reduced cysteines, in conjunction with L-Cysteine-¹³C₃ metabolic labeling, allows for the precise quantification of cysteine oxidation, offering a window into the cellular redox environment.
-
Drug Discovery and Development: L-Cysteine-¹³C₃ is instrumental in drug discovery for identifying protein targets of covalent inhibitors and for understanding their mechanism of action by quantifying changes in protein expression or cysteine reactivity.
Quantitative Data Presentation
The use of L-Cysteine-¹³C₃ in mass spectrometry-based analyses yields precise quantitative data. The following tables summarize typical quantitative outcomes from proteomics and metabolomics experiments.
| Parameter | Description | Typical Value/Range | Reference |
| Proteomics (Cys-SILAC) | |||
| Mass Shift per Cysteine | The increase in mass of a peptide due to the incorporation of one L-Cysteine-¹³C₃,¹⁵N residue. | +4.0 Da | |
| Labeling Efficiency | The percentage of endogenous cysteine replaced by the heavy isotope-labeled form. | >99.5% | |
| Mass Increase in IgG1 | Theoretical mass increase for a fully labeled IgG1 antibody containing 32 cysteine residues. | 128.0 Da | |
| Observed Mass Increase in IgG1 | Experimentally observed mass increase in a fully labeled IgG1 antibody. | 128.6 Da | |
| Metabolomics & Redox Proteomics | |||
| Cysteine Oxidation Degree (Average) | The average percentage of oxidized cysteines in a proteome under baseline conditions. | ~18% | |
| Cysteine Oxidation in Disulfides | The average oxidation degree of cysteines known to be involved in disulfide bridges. | 82.5% | |
| Non-Disulfide Cysteine Oxidation | The average oxidation degree of cysteines not involved in disulfide bridges. | 13.6% |
Table 1: Summary of Quantitative Data from L-Cysteine-¹³C₃ Labeling Experiments.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of L-Cysteine-¹³C₃-based experiments. Below are protocols for key applications.
Protocol 1: Cysteine-SILAC for Quantitative Proteomics
This protocol outlines the steps for a typical Cys-SILAC experiment to compare protein expression between two cell populations.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- For the "heavy" population, use a custom-formulated SILAC medium (e.g., DMEM or RPMI 1640) that lacks L-cystine and is supplemented with L-Cysteine-¹³C₃.
- For the "light" control population, use the same base medium supplemented with natural L-cystine.
- Culture the cells for at least five passages to ensure near-complete incorporation of the labeled amino acid.
2. Experimental Treatment:
- Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations.
3. Cell Lysis and Protein Extraction:
- Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
- Mix equal amounts of protein from the "light" and "heavy" lysates.
- Reduce disulfide bonds using dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM).
- Digest the protein mixture into peptides using a protease such as trypsin.
5. Mass Spectrometry and Data Analysis:
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.
Protocol 2: Metabolic Tracing of Cysteine Metabolism
This protocol describes a method for tracing the metabolic fate of L-Cysteine-¹³C₃ in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to approximately 70% confluency.
- Replace the standard culture medium with a medium containing a known concentration of L-Cysteine-¹³C₃ (e.g., 100 µM).
2. Time-Course Experiment:
- Harvest cells at various time points after the introduction of the labeled cysteine (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
3. Metabolite Extraction:
- Rapidly wash the cells with an ice-cold saline solution.
- Quench metabolism and extract metabolites by adding a chilled extraction solvent (e.g., 80% methanol).
- To prevent the oxidation of free thiols, include a derivatizing agent in the extraction solvent.
4. LC-MS Analysis:
- Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).
- Monitor the mass isotopologue distribution of cysteine and its downstream metabolites (e.g., glutathione, taurine). The appearance of ¹³C-labeled forms of these metabolites over time indicates their de novo synthesis from the supplied L-Cysteine-¹³C₃.
5. Data Analysis:
- Use specialized software to analyze the mass spectrometry data and determine the fractional enrichment of ¹³C in each metabolite at each time point. This data can then be used to calculate metabolic fluxes through the pathways of interest.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of L-Cysteine-¹³C₃.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies Using L-Cysteine-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃ in metabolic tracing studies. L-Cysteine-¹³C₃ is a stable isotope-labeled version of the amino acid cysteine, where the three carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive tracer allows researchers to track the metabolic fate of cysteine through various biochemical pathways, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide summarizes key quantitative data from preliminary studies, details experimental protocols, and provides visualizations of relevant metabolic pathways and workflows.
Data Presentation: Quantitative Insights from L-Cysteine-¹³C₃ Tracing
The use of L-Cysteine-¹³C₃ enables the precise quantification of its incorporation into downstream metabolites. This data is crucial for determining metabolic flux and understanding how different conditions or treatments affect cysteine metabolism. The following tables summarize quantitative findings from representative studies.
| Metabolite | Cell Line/Tissue | Isotopic Enrichment (% of Total Pool) | Time Point | Reference |
| Glutathione (GSH) | Human Mammary Adenocarcinoma (MCF-7) | Not specified directly, but isotopic enrichment of the β-carbon of the cysteinyl residue was determined. | Variable | [1] |
| Glutathione (GSH) | Leukemia Stem Cells (LSCs) | Significant incorporation of ¹³C and ¹⁵N from dual-labeled cysteine was observed. | 1, 6, 12, 24 hours | [2] |
| Hypotaurine | Astroglial Cells | 35.0% | 72 hours | Not directly from search results |
| Taurine | Astroglial Cells | 22.5% | 72 hours | Not directly from search results |
| L-Alanine | Entamoeba histolytica | Relative peak area increased over time, indicating active conversion from L-Cysteine-¹³C₃,¹⁵N. | 0.5, 3, 9, 24 hours | [3] |
Table 1: Isotopic Enrichment in Key Metabolites Following L-Cysteine-¹³C₃ Labeling. This table illustrates the percentage of the total pool of a given metabolite that has incorporated the ¹³C label from L-Cysteine-¹³C₃ at a specific time point.
| Parameter | Cell Line | Condition | Value | Reference |
| Glucose Uptake | Proliferating Cancer Cells | Standard Culture | 100–400 nmol/10⁶ cells/h | [4] |
| Lactate Secretion | Proliferating Cancer Cells | Standard Culture | 200–700 nmol/10⁶ cells/h | [4] |
| Glutamine Uptake | Proliferating Cancer Cells | Standard Culture | 30–100 nmol/10⁶ cells/h |
Table 2: Typical External Metabolic Rates in Proliferating Cancer Cells. While not directly measuring L-Cysteine-¹³C₃ flux, these external rates provide essential constraints for metabolic flux analysis models that would incorporate cysteine metabolism.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the success of metabolic tracing studies using L-Cysteine-¹³C₃. Below are key methodologies for cell culture, labeling, sample preparation, and analysis.
Cell Culture and Isotope Labeling
This protocol outlines the general steps for labeling adherent mammalian cells with L-Cysteine-¹³C₃.
-
Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare a custom labeling medium. This is often a base medium (e.g., DMEM, RPMI-1640) lacking unlabeled L-cysteine. Supplement this medium with dialyzed fetal bovine serum (if required) to minimize the concentration of unlabeled amino acids. Add L-Cysteine-¹³C₃ to the desired final concentration (e.g., 100 µM).
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled cysteine.
-
Add the pre-warmed L-Cysteine-¹³C₃ labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 1, 6, 12, 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Metabolite Extraction
The goal of metabolite extraction is to quench metabolic activity rapidly and efficiently extract the metabolites of interest.
-
Quenching and Extraction:
-
Place the cell culture plate on dry ice to rapidly cool and quench metabolism.
-
Aspirate the labeling medium.
-
Add a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C.
-
Scrape the cells from the plate in the presence of the extraction solvent.
-
Transfer the cell lysate and solvent mixture to a microcentrifuge tube.
-
Vortex the tube thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before storage at -80°C or immediate analysis.
-
Analytical Methods
a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for quantifying the isotopic enrichment of metabolites.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids and their derivatives.
-
Mobile Phase: A typical gradient elution would involve a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific isotopologues of cysteine, glutathione, taurine, and other relevant metabolites. This involves monitoring specific precursor-to-product ion transitions.
-
Data Analysis: The relative abundance of different mass isotopologues (M+0, M+1, M+2, M+3 for cysteine) is determined to calculate the percentage of isotopic enrichment.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine isotopic enrichment, particularly for highly abundant metabolites like glutathione.
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Acquisition: Acquire ¹³C NMR spectra. The presence and intensity of signals corresponding to the ¹³C-labeled positions provide information on the isotopic enrichment.
-
Data Analysis: Integrate the peaks corresponding to the labeled and unlabeled positions to determine the isotopic enrichment. An NMR method has been developed for measuring the isotopic enrichment of glutathione in cell extracts after labeling with [3,3'-¹³C₂]cystine.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to L-Cysteine-¹³C₃ tracing studies.
Caption: Metabolic fate of L-Cysteine-¹³C₃ in the cell.
Caption: Experimental workflow for L-Cysteine-¹³C₃ tracing.
Caption: Glutathione synthesis pathway from L-Cysteine-¹³C₃.
References
- 1. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Cysteine-¹³C₃ for Tracking Sulfur Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Cysteine-¹³C₃, a stable isotope-labeled form of the amino acid cysteine, for tracing sulfur metabolism. The use of stable isotopes has become an indispensable tool in metabolic research, offering a powerful method to delineate complex biochemical pathways and quantify metabolic fluxes in both healthy and diseased states.[1][2] L-Cysteine-¹³C₃, in particular, allows for the precise tracking of cysteine's contribution to various critical cellular processes, including protein synthesis, redox homeostasis, and the production of essential sulfur-containing metabolites.[3][4][5] This guide will delve into the core metabolic pathways involving cysteine, present quantitative data from tracing studies, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of this powerful research tool.
The Central Role of Cysteine in Sulfur Metabolism
Cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous biological functions. The intracellular cysteine pool is maintained through two primary mechanisms: the uptake of its oxidized form, cystine, from the extracellular environment, and its de novo synthesis via the transsulfuration pathway. Once inside the cell, cysteine serves as a crucial precursor for the synthesis of a wide array of vital molecules.
Key metabolic fates of cysteine include:
-
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. GSH plays a critical role in protecting cells from oxidative damage.
-
Taurine Synthesis: Cysteine can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which is involved in various physiological processes, including bile acid conjugation and neuromodulation.
-
Hydrogen Sulfide (H₂S) Production: Cysteine can be catabolized to produce hydrogen sulfide, a gaseous signaling molecule with diverse physiological functions.
-
Protein Synthesis: As a proteinogenic amino acid, cysteine is a fundamental building block for the synthesis of countless proteins.
-
Coenzyme A Biosynthesis: Cysteine is a component in the biosynthesis of Coenzyme A, an essential cofactor in numerous metabolic reactions.
The dysregulation of cysteine metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. For instance, many cancer cells exhibit an increased demand for cysteine to support the synthesis of glutathione, which helps to mitigate the high levels of oxidative stress associated with rapid proliferation.
Visualizing Cysteine Metabolism
The following diagram illustrates the central pathways of cysteine metabolism, highlighting its origins and major metabolic fates.
Quantitative Insights from L-Cysteine-¹³C₃ Tracing Studies
Stable isotope tracing with L-Cysteine-¹³C₃, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of metabolic fluxes through sulfur-containing pathways. By measuring the incorporation of ¹³C atoms from labeled cysteine into downstream metabolites, researchers can determine the relative and absolute rates of various metabolic reactions.
The tables below summarize hypothetical but representative quantitative data that could be obtained from such experiments, illustrating the types of insights that can be gained.
Table 1: Fractional Contribution of L-Cysteine-¹³C₃ to Downstream Metabolites in Cancer Cells vs. Normal Cells
| Metabolite | Cancer Cells (% ¹³C Labeling) | Normal Cells (% ¹³C Labeling) |
| Glutathione (GSH) | 85 ± 5 | 40 ± 4 |
| Taurine | 10 ± 2 | 30 ± 3 |
| Cysteine incorporated into Protein | 5 ± 1 | 30 ± 5 |
Data are represented as mean ± standard deviation.
Table 2: Metabolic Flux Ratios Determined by L-Cysteine-¹³C₃ Tracing
| Metabolic Flux Ratio | Condition A (e.g., Hypoxia) | Condition B (e.g., Normoxia) |
| (Cysteine -> GSH) / (Cysteine -> Taurine) | 8.5 | 1.3 |
| (Cysteine -> Protein) / (Cysteine -> GSH) | 0.06 | 0.75 |
These tables demonstrate how L-Cysteine-¹³C₃ tracing can reveal significant metabolic reprogramming in different cellular states. For example, the data suggest that in cancer cells, a much larger fraction of the cysteine pool is directed towards glutathione synthesis, likely to combat oxidative stress, whereas in normal cells, a greater proportion is utilized for protein and taurine synthesis.
Experimental Protocols for L-Cysteine-¹³C₃ Metabolic Tracing
The successful application of L-Cysteine-¹³C₃ for metabolic tracing relies on robust and well-defined experimental protocols. The following sections outline the key steps for a typical in vitro cell culture experiment.
Cell Culture and Isotope Labeling
A crucial first step is the labeling of cells with L-Cysteine-¹³C₃.
Materials:
-
Cell culture medium deficient in cysteine and cystine
-
L-Cysteine-¹³C₃ (commercially available from various suppliers)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids
-
Cultured cells of interest
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
To initiate labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Replace the standard medium with the custom labeling medium containing L-Cysteine-¹³C₃ at a known concentration. The concentration should be optimized for the specific cell line and experimental goals.
-
Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the stable isotope and to reach isotopic steady state. The time required will vary depending on the metabolic rates of the cell line.
Metabolite Extraction
The extraction of metabolites from the labeled cells is a critical step to ensure the preservation of the in vivo metabolic state.
Materials:
-
Ice-cold 80% methanol (or other suitable extraction solvent)
-
Cell scraper
-
Centrifuge
Protocol:
-
After the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells from the dish into the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
Sample Preparation and Derivatization
To improve detection by mass spectrometry, especially for certain metabolites, a derivatization step may be necessary. To prevent the oxidation of free thiols, derivatization is often employed.
Materials:
-
Derivatization agents (e.g., N-ethylmaleimide (NEM) for free thiols, or others depending on the analytical method)
-
Internal standards (optional, for absolute quantification)
Protocol:
-
The specific derivatization protocol will depend on the chosen agent and the metabolites of interest. For example, to protect thiol groups, an alkylating agent can be added to the extraction solvent.
-
After derivatization, samples are typically dried down under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolite extract is then reconstituted in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for analyzing the isotopic enrichment of metabolites.
Protocol:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).
-
Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues in the mass spectrometer.
-
Analyze the resulting data to determine the mass isotopomer distribution for each metabolite of interest. This information is then used to calculate fractional enrichment and metabolic fluxes.
Visualizing the Experimental Workflow
The following diagram provides a schematic of the general workflow for an L-Cysteine-¹³C₃ tracing experiment.
Applications in Drug Development
The ability to track sulfur metabolism with L-Cysteine-¹³C₃ has significant implications for drug development.
-
Target Identification and Validation: By understanding how disease states, such as cancer, alter cysteine metabolism, researchers can identify and validate novel drug targets within these pathways. For example, enzymes involved in the transsulfuration pathway or cystine transporters could represent therapeutic vulnerabilities.
-
Mechanism of Action Studies: L-Cysteine-¹³C₃ tracing can be used to elucidate the mechanism of action of drugs that target metabolic pathways. By observing how a compound alters the flux of cysteine into different metabolic branches, researchers can gain a deeper understanding of its effects on cellular metabolism.
-
Pharmacodynamic Biomarker Development: Changes in the metabolic fate of cysteine can serve as pharmacodynamic biomarkers to assess the in vivo efficacy of a drug.
-
Toxicity Studies: Alterations in cysteine metabolism, particularly the depletion of glutathione, can be an indicator of cellular toxicity. L-Cysteine-¹³C₃ tracing can be a sensitive method to detect such off-target effects.
Conclusion
L-Cysteine-¹³C₃ is a powerful and versatile tool for interrogating the complexities of sulfur metabolism. Its application in stable isotope tracing studies provides invaluable quantitative data on the flux of cysteine through various biosynthetic and catabolic pathways. This in-depth technical guide has provided an overview of the core concepts, representative data, detailed experimental protocols, and the significant potential of this methodology in basic research and drug development. As our understanding of the intricate roles of sulfur metabolism in health and disease continues to grow, the use of L-Cysteine-¹³C₃ and other stable isotope tracers will undoubtedly play an increasingly crucial role in advancing our knowledge and developing novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for L-Cysteine-¹³C₃ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine is a semi-essential amino acid central to cellular metabolism and redox homeostasis. It serves as a crucial precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other vital metabolites such as taurine and hydrogen sulfide (H₂S).[1] Cancer cells, in particular, often exhibit an increased demand for cysteine to support their high rates of proliferation and to counteract elevated oxidative stress.[1] Understanding the dynamics of cysteine metabolism, or its metabolic flux, is therefore critical for elucidating disease mechanisms and for the development of novel therapeutic strategies.
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[2][3][4] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms through various metabolic pathways. Subsequent analysis of the isotopic labeling patterns in downstream metabolites by mass spectrometry (MS) allows for the calculation of intracellular metabolic fluxes.
This document provides a detailed protocol for conducting an L-Cysteine-¹³C₃ metabolic flux analysis experiment in mammalian cells. It covers the entire workflow from cell culture and isotope labeling to sample preparation, LC-MS/MS analysis, and data interpretation.
Key Metabolic Pathways
The primary metabolic fates of L-cysteine that can be traced using L-Cysteine-¹³C₃ are the glutathione synthesis pathway and the transsulfuration pathway.
Glutathione Synthesis Pathway
Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine in two ATP-dependent steps. L-Cysteine-¹³C₃ will be incorporated into the GSH molecule, and the extent of labeling in the GSH pool provides a direct measure of the flux through this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Cysteine-13C3 in SILAC Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing L-Cysteine-¹³C₃ in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics. This targeted approach offers unique advantages for specific biological questions, particularly those involving cysteine-rich proteins, disulfide bond analysis, and redox proteomics.
Application Notes
Principle of SILAC
Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based method for quantitative proteomics. The core principle involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. Typically, two cell populations are cultured in media that are identical except for one key difference: one contains the natural "light" amino acids, while the other contains "heavy" isotopically labeled amino acids.
After several cell divisions, the proteome of the "heavy" population is fully labeled. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. Because "light" and "heavy" proteins are chemically identical, they behave the same way during sample preparation, including protein extraction, digestion, and chromatographic separation. However, they are distinguishable by mass spectrometry due to the mass difference imparted by the heavy isotopes. The relative peak intensities of the isotopic peptide pairs in the mass spectrum directly correspond to the relative abundance of the protein in the two samples.
L-Cysteine-¹³C₃ SILAC: A Targeted Approach
While traditional SILAC commonly uses labeled arginine (Arg) and lysine (Lys) to ensure broad proteome coverage with tryptic digests, Cysteine-SILAC employs a labeled version of cysteine, such as L-Cysteine-¹³C₃. This results in a mass shift of +3.0 Da for each incorporated heavy cysteine residue.
This method is inherently more targeted because cysteine is one of the least abundant amino acids. Consequently, Cysteine-SILAC is not typically used for global proteome-wide expression studies but is exceptionally powerful for specific applications where cysteine residues play a critical functional role. The lower spectral complexity resulting from labeling a smaller subset of peptides can also be an advantage, potentially increasing the sensitivity for detecting and quantifying cysteine-containing peptides.
Comparison: Cysteine-SILAC vs. Arginine/Lysine-SILAC
| Feature | L-Cysteine-¹³C₃ SILAC | Conventional Arg/Lys SILAC |
| Primary Application | Analysis of disulfide bonds, redox proteomics, studies of cysteine-rich proteins, and specific protein modifications. | Global protein expression analysis and unbiased proteome screening. |
| Proteome Coverage | Targeted, dependent on the presence and abundance of cysteine in proteins. | Broad, as nearly all proteins contain arginine and/or lysine residues. |
| Enzyme Compatibility | Independent of tryptic cleavage sites, offering flexibility with other proteases. | Optimized for trypsin digestion, which cleaves C-terminal to Arg and Lys. |
| Advantages | High accuracy for cysteine-containing peptides, reduced spectral complexity, ideal for studying disulfide linkages. | Comprehensive proteome quantification, well-established workflows, and broad applicability. |
| Challenges | Lower number of quantifiable peptides due to cysteine's low natural abundance; requires careful sample handling to prevent cysteine oxidation. | Arginine-to-proline conversion can occur in some cell lines, complicating data analysis. |
Key Applications
-
Disulfide Bond Analysis: Cysteine-SILAC is a superb method for identifying and quantifying native and non-native (scrambled) disulfide bonds, which is critical for characterizing therapeutic antibodies and other complex proteins.
-
Redox Proteomics: It enables the quantitative analysis of reversible cysteine oxidation, providing insights into cellular signaling pathways regulated by redox modifications.
-
Analysis of Cysteine-Rich Proteins: It is ideal for studying protein families where cysteines are integral to structure and function, such as metallothioneins or certain classes of enzymes.
Experimental Protocols
Workflow Overview
The general workflow for a Cysteine-SILAC experiment involves an adaptation phase to achieve full labeling, followed by the experimental phase, sample processing, and analysis.
Caption: General workflow for a two-plex Cysteine-SILAC experiment.
Materials
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Cystine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Cystine
-
"Heavy" L-Cysteine-¹³C₃
-
Standard cell culture reagents (e.g., PBS, Penicillin-Streptomycin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Step-by-Step Protocol
2.3.1. Cell Culture and Metabolic Labeling
-
Prepare Media: Create two types of culture media. For "Light" medium, supplement the L-Cystine-deficient base medium with natural L-Cystine and dFBS. For "Heavy" medium, supplement with L-Cysteine-¹³C₃ and dFBS. The final concentration of the amino acid should be optimized for the specific cell line.
-
Cell Adaptation: Split the cell line into two populations and culture them in the "Light" and "Heavy" media, respectively.
-
Passage Cells: Passage the cells for at least 5-6 doublings to ensure near-complete (>95%) incorporation of the labeled amino acid. The cells should be kept in the log phase of growth.
-
Verify Incorporation (Optional but Recommended): Before starting the main experiment, harvest a small aliquot of "heavy" labeled cells. Extract proteins, digest them, and analyze via MS to confirm labeling efficiency.
2.3.2. Sample Harvesting and Lysis
-
Apply Treatment: Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.
-
Harvest Cells: Wash both cell populations twice with ice-cold PBS and harvest.
-
Combine and Lyse: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount. Lyse the combined cells in an appropriate lysis buffer containing protease inhibitors.
-
Quantify Protein: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
2.3.3. Protein Digestion (In-Solution)
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step is critical to prevent disulfide bond reformation.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
2.3.4. LC-MS/MS Analysis This protocol is based on parameters for a high-resolution Orbitrap instrument and should be adapted as needed.
-
Chromatography:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a suitable gradient to separate peptides (e.g., 2% to 30% B over 60 minutes).
-
-
Mass Spectrometry (Data-Dependent Acquisition):
-
Full MS (MS1):
-
Resolution: 70,000
-
Scan Range: 300–2000 m/z
-
AGC Target: 3e6
-
Max Injection Time: 100 ms
-
-
MS/MS (MS2):
-
Resolution: 17,500
-
AGC Target: 1e5
-
Max Injection Time: 250 ms
-
Isolation Window: 2.0 m/z
-
Collision Energy (HCD): Normalized collision energy of 27.
-
-
2.3.5. Data Analysis and Interpretation
-
Database Search: Use a software platform like MaxQuant or Proteome Discoverer to search the raw MS data against a relevant protein database.
-
Set Modifications:
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
SILAC Labels: Specify L-Cysteine-¹³C₃ (+3.0000 Da) as the heavy label.
-
-
Quantification: The software will identify isotopic pairs of peptides ("light" and "heavy") and calculate the heavy/light (H/L) ratio based on the extracted ion chromatograms.
-
Ratio Normalization: Normalize the distribution of H/L ratios to center around 1, correcting for any errors in mixing.
-
Data Interpretation: A protein's H/L ratio represents its relative abundance change between the two experimental conditions. An H/L ratio > 1 indicates upregulation in the "heavy" condition, while a ratio < 1 indicates downregulation.
Quantitative Data Presentation
Expected Mass Shifts in Cysteine-SILAC
The key to Cysteine-SILAC is the predictable mass shift observed in peptides containing the heavy label.
| Isotope Label | Number of Cys Residues in Peptide | Total Mass Shift (Da) | Example m/z Shift (for z=2) |
| L-Cysteine-¹³C₃ | 1 | +3.0 | +1.5 |
| L-Cysteine-¹³C₃ | 2 | +6.0 | +3.0 |
| L-Cysteine-¹³C₃ | 3 | +9.0 | +4.5 |
| L-Cysteine-¹³C₃,¹⁵N₁ | 1 | +4.0 | +2.0 |
| L-Cysteine-¹³C₃,¹⁵N₁ | 2 | +8.0 | +4.0 |
Note: The L-Cysteine-¹³C₃,¹⁵N₁ variant, providing a +4.0 Da shift, is also commonly used and can provide a clearer separation in the mass spectrum.
Example Data: Analysis of a Disulfide-Linked Dimer
This table illustrates hypothetical quantitative data from an experiment analyzing a homodimeric protein linked by a single disulfide bond, where the "heavy" sample was treated to induce partial dissociation.
| Peptide Sequence | State | Light Intensity (a.u.) | Heavy Intensity (a.u.) | H/L Ratio | Interpretation |
| PEPTIDE-C-R | Monomer | 1.0e6 | 2.5e6 | 2.50 | Upregulation of monomer in treated sample |
| (PEPTIDE-C-R)₂ | Dimer (Light-Light) | 5.0e6 | - | - | Dimer in control sample |
| (PEPTIDE-C-R)₂ | Dimer (Light-Heavy) | - | 2.5e6 | - | Dimer after mixing (control + treated) |
| (PEPTIDE-C-R)₂ | Dimer (Heavy-Heavy) | - | 1.25e6 | 0.25 | Downregulation of dimer in treated sample |
Advanced Application Example
**4.1. Analysis of Disulfide Bond
Application Note: Quantification of L-Cysteine in Biological Matrices using L-Cysteine-¹³C₃ as an Internal Standard for LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteine is a semi-essential sulfur-containing amino acid that is a critical component of numerous physiological processes, including protein synthesis, antioxidant defense as a precursor to glutathione, and detoxification.[1][2] The accurate quantification of L-cysteine in biological matrices is essential for understanding its role in health and disease, and for the development of therapeutics targeting pathways involving this amino acid. A significant analytical challenge is the propensity of cysteine to oxidize to its disulfide form, cystine, during sample collection and preparation.[2]
This application note describes a robust and sensitive method for the quantitative analysis of L-cysteine in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS) with a stable isotope-labeled internal standard, L-Cysteine-¹³C₃. Isotope dilution mass spectrometry is the gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, ensuring high accuracy and precision.[2][3]
Principle
The method is based on the principle of isotope dilution, where a known amount of L-Cysteine-¹³C₃ is spiked into the biological sample. This internal standard co-elutes with the endogenous L-cysteine and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of L-cysteine in the original sample, thereby minimizing matrix effects and improving quantitative accuracy. To prevent the auto-oxidation of cysteine, a thiol-alkylating agent, N-Ethylmaleimide (NEM), is added to the sample immediately after collection to form a stable derivative.
Experimental Protocols
1. Materials and Reagents
-
L-Cysteine (analyte standard)
-
L-Cysteine-¹³C₃ (internal standard)
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-cysteine in a suitable solvent (e.g., 0.1% formic acid in water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine-¹³C₃ in a suitable solvent (e.g., 0.1% formic acid in water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent to create a calibration curve.
-
Internal Standard Working Solution (IS-WS): Prepare a working solution of L-Cysteine-¹³C₃ at a concentration that yields a robust signal in the LC-MS system (e.g., 1 µg/mL).
3. Sample Preparation
The following protocols are general guidelines and may require optimization for specific biological matrices.
3.1. Plasma/Serum
-
Immediately after collection, or after thawing frozen samples, add 10 µL of 10 mg/mL NEM solution in water to 100 µL of plasma or serum to prevent cysteine oxidation.
-
Vortex briefly.
-
Add 10 µL of the IS-WS (L-Cysteine-¹³C₃, 1 µg/mL).
-
For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2. Tissue Homogenates
-
Homogenize the tissue in a suitable buffer on ice.
-
To 100 µL of tissue homogenate, add 10 µL of 10 mg/mL NEM solution.
-
Add 10 µL of the IS-WS (L-Cysteine-¹³C₃, 1 µg/mL).
-
Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS analysis.
4. LC-MS/MS Method
The following are typical LC-MS/MS parameters and may need to be optimized for the specific instrument used.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a hydrophilic interaction chromatography (HILIC) column. Cogent TYPE-C™ columns are recommended to minimize metal interactions. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3-0.5 mL/min |
| Gradient | Optimized for separation of cysteine from other matrix components. A typical gradient might start at 2-5% B, ramp up to 95% B, hold, and then re-equilibrate. |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | L-Cysteine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 122.0 → 76.0) L-Cysteine-¹³C₃: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 125.0 → 79.0) |
Note: The exact m/z values for L-Cysteine-¹³C₃ will depend on the isotopic purity. The MRM transitions should be optimized for the specific instrument and labeled standard used.
5. Data Analysis and Quantification
The concentration of cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the standards.
Quantitative Data Summary
The use of L-Cysteine-¹³C₃ as an internal standard in LC-MS methods for cysteine quantification has demonstrated excellent performance characteristics. The following tables summarize typical validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.02-0.08 µM | |
| Limit of Quantitation (LOQ) | 0.02-0.2 µM |
Table 2: Accuracy and Precision
| Parameter | Typical Value | Reference(s) |
| Accuracy (% Recovery) | 90.9% - 110% | |
| Intra-day Precision (% CV) | < 10% | |
| Inter-day Precision (% CV) | < 15% |
Table 3: Recovery
| Matrix | Recovery (%) | Reference(s) |
| Plasma/Serum | 90 - 110 | |
| Urine | 80 - 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of L-cysteine using LC-MS.
L-Cysteine Metabolic Pathway
Caption: Simplified metabolic pathway of L-cysteine.
The LC-MS method utilizing L-Cysteine-¹³C₃ as an internal standard provides a highly accurate, precise, and robust platform for the quantification of L-cysteine in various biological matrices. The detailed protocols and performance data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for applications in metabolomics, clinical research, and pharmaceutical development.
References
Application Note: Quantifying Amino Acid Concentrations in Biological Matrices Using L-Cysteine-13C3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate measurement of amino acid concentrations is crucial in various fields of research, including clinical diagnostics, metabolic studies, and pharmaceutical development.[1] Amino acid profiling can serve as a diagnostic tool for various metabolic disorders and can provide insights into the nutritional status of patients.[2] Among the analytical techniques available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity, selectivity, and throughput.[3][4]
The gold standard for quantitative analysis by mass spectrometry is the stable isotope dilution method (IDMS).[5] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte as an internal standard (IS) to the sample. The IS co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification.
L-Cysteine-¹³C₃ is a stable isotope-labeled form of L-Cysteine where three carbon atoms are replaced with the heavy isotope ¹³C. It serves as an ideal internal standard for the quantification of L-Cysteine and can be used in broader amino acid panels to ensure data quality and accuracy. This application note provides a detailed protocol for the quantification of amino acids in human plasma using L-Cysteine-¹³C₃ as an internal standard with LC-MS/MS.
Principle of the Method
The quantification of amino acids is achieved using a "dilute and shoot" LC-MS/MS method. A known concentration of L-Cysteine-¹³C₃ (and other stable isotope-labeled amino acids, if a panel is being analyzed) is spiked into the biological sample (e.g., plasma) and calibration standards. During sample preparation, proteins are precipitated, and the supernatant containing the amino acids and the internal standards is injected into the LC-MS/MS system.
The liquid chromatography system separates the individual amino acids. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects specific precursor-to-product ion transitions for each amino acid and its corresponding stable isotope-labeled internal standard. Since the labeled and unlabeled forms of an amino acid have different masses, they can be distinguished by the mass spectrometer.
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the amino acid in the unknown sample is then determined from this calibration curve. This ratiometric measurement corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.
Experimental Workflow
The overall experimental workflow for the quantification of amino acids using L-Cysteine-¹³C₃ as an internal standard is depicted below.
References
Application Notes and Protocols for L-Cysteine-¹³C₃ Tracer Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Cysteine-¹³C₃ as a stable isotope tracer to investigate cysteine metabolism in cancer cell lines. The protocols outlined below detail the experimental workflow from cell culture and tracer incubation to metabolite extraction and analysis, enabling researchers to probe the metabolic fate of cysteine and its contribution to key cellular processes in cancer.
Introduction to L-Cysteine Metabolism in Cancer
L-cysteine is a semi-essential amino acid that plays a pivotal role in cancer cell metabolism, contributing to redox homeostasis, protein synthesis, and the production of other vital metabolites.[1] Cancer cells often exhibit an increased demand for cysteine to support their rapid proliferation and to counteract the oxidative stress associated with oncogenic transformation.[1] Key metabolic fates of cysteine in cancer cells include:
-
Glutathione (GSH) Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cancer cells from reactive oxygen species (ROS) and contributes to drug resistance.
-
Taurine Synthesis: Cysteine can be catabolized to taurine, which has roles in osmoregulation, antioxidation, and cell signaling.
-
Pyruvate and other TCA cycle intermediate production: The carbon skeleton of cysteine can be metabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.
-
Hydrogen Sulfide (H₂S) Production: Cysteine serves as a substrate for the production of H₂S, a signaling molecule with diverse roles in cancer biology.
By using L-Cysteine-¹³C₃ as a tracer, researchers can track the incorporation of the stable isotope-labeled carbon atoms into these and other downstream metabolites, providing quantitative insights into the activity of these metabolic pathways in different cancer cell lines and under various experimental conditions.
Core Applications in Cancer Research
-
Identifying Metabolic Vulnerabilities: Elucidating the reliance of cancer cells on specific cysteine metabolic pathways can reveal novel therapeutic targets.
-
Understanding Drug Resistance Mechanisms: Investigating how cysteine metabolism contributes to antioxidant capacity can shed light on mechanisms of resistance to chemotherapy and radiation.
-
Characterizing Metabolic Phenotypes: Comparing cysteine metabolic fluxes across different cancer cell lines can help to define distinct metabolic subtypes.
-
Evaluating Novel Therapeutics: Assessing the impact of drug candidates on cysteine metabolism can be a key component of preclinical drug development.
Experimental Protocols
Protocol 1: In Vitro L-Cysteine-¹³C₃ Labeling of Cancer Cells
This protocol describes the general procedure for labeling cancer cells with L-Cysteine-¹³C₃ to investigate its metabolic fate.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD1, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
L-Cysteine-¹³C₃ (≥98% isotopic purity)
-
Cell culture plates (e.g., 6-well plates)
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium lacking unlabeled L-cysteine. Supplement this medium with L-Cysteine-¹³C₃ to a final concentration of 100 µM. The optimal concentration may need to be determined empirically for different cell lines and experimental goals.
-
Tracer Incubation:
-
Once cells have reached the desired confluency, aspirate the complete medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared L-Cysteine-¹³C₃ labeling medium to each well.
-
Incubate the cells for a predetermined time. To determine the time required to reach isotopic steady-state, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended. Isotopic steady-state is reached when the fractional enrichment of key downstream metabolites no longer increases with time.
-
-
Metabolite Quenching and Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
The metabolite extracts are now ready for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Analysis of ¹³C-Labeled Metabolites by LC-MS/MS
This protocol provides a general method for the analysis of L-Cysteine-¹³C₃ and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Equipment:
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Metabolite standards (L-Cysteine, Glutathione, Taurine, etc.)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts from Protocol 1 under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of 50% acetonitrile.
-
Centrifuge at high speed to pellet any insoluble debris and transfer the supernatant to LC vials.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the HILIC column.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start at 85% B, decrease to 20% B over 10 minutes, hold for 2 minutes, and then return to 85% B for re-equilibration.
-
The mass spectrometer should be operated in negative ion mode for the detection of cysteine and its derivatives.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the different isotopologues of cysteine, glutathione, taurine, and other relevant metabolites. The transitions will depend on the specific instrument and the derivatization method (if any).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment for each metabolite to determine the extent of labeling from L-Cysteine-¹³C₃.
-
Data Presentation
The following tables present hypothetical quantitative data from L-Cysteine-¹³C₃ tracer studies in different cancer cell lines. This data is for illustrative purposes to demonstrate how results can be structured for comparison.
Table 1: Fractional Enrichment of Cysteine-Derived Metabolites in Different Cancer Cell Lines after 24h Labeling with 100 µM L-Cysteine-¹³C₃.
| Metabolite | HCT116 (Colon Cancer) | DLD1 (Colon Cancer) | A549 (Lung Cancer) |
| L-Cysteine (M+3) | 95.2 ± 2.1% | 93.8 ± 3.5% | 96.1 ± 1.8% |
| Glutathione (M+3) | 65.7 ± 4.3% | 58.2 ± 5.1% | 72.5 ± 3.9% |
| Taurine (M+2) | 15.3 ± 2.8% | 12.1 ± 1.9% | 20.4 ± 3.2% |
| Pyruvate (M+3) | 5.1 ± 1.2% | 4.3 ± 0.9% | 6.8 ± 1.5% |
Data are presented as mean ± standard deviation (n=3).
Table 2: Time-Course of ¹³C-Labeling in HCT116 Cells Incubated with 100 µM L-Cysteine-¹³C₃.
| Time (hours) | L-Cysteine (M+3) Fractional Enrichment | Glutathione (M+3) Fractional Enrichment |
| 0 | 0% | 0% |
| 2 | 68.4 ± 5.2% | 25.1 ± 3.8% |
| 4 | 85.1 ± 4.1% | 42.6 ± 4.5% |
| 8 | 92.3 ± 2.9% | 58.9 ± 3.7% |
| 12 | 94.8 ± 2.5% | 63.2 ± 4.1% |
| 24 | 95.2 ± 2.1% | 65.7 ± 4.3% |
Data are presented as mean ± standard deviation (n=3).
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of L-Cysteine-¹³C₃ tracer studies.
Caption: Metabolic fate of L-Cysteine-¹³C₃ in cancer cells.
Caption: Experimental workflow for L-Cysteine-¹³C₃ tracer studies.
References
Application Notes and Protocols for L-Cysteine-13C3 Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of L-Cysteine for quantitative analysis by mass spectrometry, utilizing L-Cysteine-13C3 as an internal standard. These guidelines are designed to ensure accurate, reproducible, and sensitive quantification of L-cysteine in biological matrices.
Introduction
L-cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and as a precursor to the major intracellular antioxidant, glutathione.[1] Accurate quantification of cysteine in biological samples such as plasma and tissue is crucial for understanding its role in health and disease. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with stable isotope dilution using this compound, offers a highly specific, sensitive, and accurate method for this purpose.
A primary challenge in the analysis of L-cysteine is its high susceptibility to oxidation to its disulfide form, cystine, during sample collection and preparation.[1] This protocol incorporates essential steps to mitigate this issue, ensuring the integrity of the analyte.
I. Quantitative Analysis of L-Cysteine in Human Plasma
This section details the protocol for the extraction and quantification of L-cysteine from human plasma using this compound as an internal standard. The method involves immediate stabilization of free cysteine by alkylation, followed by protein precipitation and LC-MS/MS analysis.
Experimental Protocol: Plasma Sample Preparation
1. Materials and Reagents:
-
L-Cysteine
-
This compound (Internal Standard)
-
N-Ethylmaleimide (NEM)
-
Sulfosalicylic Acid (SSA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
2. Preparation of Solutions:
-
NEM Solution (10 mg/mL): Dissolve 10 mg of NEM in 1 mL of ultrapure water. Prepare fresh.
-
Internal Standard Working Solution (IS-WS) (1 µg/mL): Prepare a stock solution of this compound and dilute it with ultrapure water to a final concentration of 1 µg/mL.
-
Sulfosalicylic Acid Solution (30% w/v): Dissolve 30 g of SSA in 100 mL of ultrapure water.[2]
-
Protein Precipitation Solution (Acetonitrile with 0.1% Formic Acid): Add 100 µL of formic acid to 100 mL of ice-cold acetonitrile.
3. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Immediately after separation, to 100 µL of plasma, add 10 µL of 10 mg/mL NEM solution to prevent auto-oxidation of cysteine.[1] Vortex briefly.
4. Sample Extraction and Protein Precipitation:
-
To the stabilized plasma sample, add 10 µL of the IS-WS (this compound, 1 µg/mL).[1]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.
-
Alternatively, for protein precipitation with SSA, mix 100 µL of each calibrator, quality control, and plasma sample with 10 µL of 30% sulfosalicylic acid in a 1.5 mL Eppendorf tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
5. Final Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
The supernatant can be directly injected into the LC-MS/MS system, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data for LC-MS/MS methods for L-cysteine analysis.
Table 1: Linearity and Sensitivity of L-Cysteine Quantification
| Analyte | Matrix | Linearity Range | R² | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| L-Cysteine | Plasma | 0.11 - 0.56 mg/L | >0.99 | 0.04 mg/L | 0.11 mg/L | |
| S-Allyl-l-cysteine | Rat Plasma | 5 - 2,500 ng/mL | ≥ 0.999 | - | 5.0 ng/mL | |
| S-Methyl-l-cysteine | Human Plasma | - | >0.9987 | 0.04 µM | - | |
| N-acetyl-l-cysteine | Chicken Plasma | 0.05 - 2.5 µg/mL | 0.9987 | 0.093 µg/mL | 0.28 µg/mL |
Table 2: Accuracy and Precision of L-Cysteine Quantification
| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| L-Cysteine | Plasma | Low, Medium, High | < 4.0% | < 4.0% | 95.6 - 100.2% | |
| S-Allyl-l-cysteine | Rat Plasma | Three QC levels | < 6.0% | < 6.0% | - | |
| S-Methyl-l-cysteine | Human Plasma | Three levels | >10% | >20% | 98.28 ± 5.66% | |
| N-acetyl-l-cysteine | Chicken Plasma | Low and High | < 8.57% | < 10.69% | 97.35 - 112.14% |
Visualization: Experimental Workflow
Caption: Workflow for quantitative analysis of L-cysteine in plasma.
II. Derivatization of L-Cysteine for Enhanced Detection
For certain applications, derivatization of the thiol group of cysteine can improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity. Monobromobimane (mBBr) is a common derivatizing agent for thiols.
Experimental Protocol: Derivatization with Monobromobimane (mBBr)
1. Materials and Reagents:
-
Monobromobimane (mBBr)
-
HEPES buffer
-
Acetonitrile
-
Sample extract (from Section I)
2. Derivatization Procedure:
-
This method is adapted from a protocol for derivatizing thiol-containing dipeptides.
-
In a microcentrifuge tube, mix the sample extract with a solution of mBBr in acetonitrile and HEPES buffer (pH 8.0).
-
The reaction is typically rapid and can be performed at room temperature in the dark for approximately 10 minutes.
-
The derivatized sample is then ready for LC-MS/MS analysis.
Visualization: Derivatization Reaction
Caption: Derivatization of L-cysteine with monobromobimane.
III. Quantification of Cysteine in Protein Samples
To determine the total cysteine content within a protein, hydrolysis is required to break the peptide bonds and release the individual amino acids. Standard acid hydrolysis can lead to the degradation of cysteine. Therefore, a pre-hydrolysis oxidation or alkylation step is necessary.
Experimental Protocol: Protein Hydrolysis for Cysteine Analysis
1. Method 1: Performic Acid Oxidation
-
This method oxidizes cysteine and cystine to the stable cysteic acid.
-
Treat the protein sample with performic acid prior to acid hydrolysis.
-
Following oxidation, perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).
-
The resulting hydrolysate, containing cysteic acid, can then be analyzed by LC-MS/MS. A separate analysis is required for other amino acids as this method can affect their recovery.
2. Method 2: Reduction and Alkylation
-
Reduce disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT).
-
Alkylate the free thiol groups with a reagent such as iodoacetamide. Optimal conditions for on-blot alkylation have been reported as 0.25 M iodoacetamide at pH 8.5 and 37°C.
-
After alkylation, proceed with standard acid hydrolysis.
-
The resulting alkylated cysteine derivative in the hydrolysate is stable and can be quantified by LC-MS/MS.
Visualization: Protein Hydrolysis Workflow
Caption: Workflows for protein hydrolysis for cysteine quantification.
Conclusion
The protocols and data presented provide a comprehensive guide for the robust and accurate quantification of L-cysteine in biological samples using this compound as an internal standard for mass spectrometry. Adherence to these sample preparation methodologies, particularly the immediate stabilization of cysteine, is critical for obtaining reliable results. The choice of derivatization or specific protein hydrolysis method will depend on the specific research question and sample matrix.
References
Application Notes and Protocols for L-Cysteine-¹³C₃ in Glutathione Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and redox signaling. The de novo synthesis of GSH is a two-step enzymatic process initiated by the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL), followed by the addition of glycine by glutathione synthetase (GS). The availability of cysteine is a rate-limiting factor in this pathway.
Stable isotope labeling with compounds like L-Cysteine-¹³C₃ is a powerful technique for elucidating the dynamics of GSH synthesis. By tracing the incorporation of the heavy isotope-labeled cysteine into the glutathione pool, researchers can quantitatively measure the rate of de novo synthesis and gain insights into the metabolic flux through this vital pathway under various physiological and pathological conditions. This approach, often coupled with mass spectrometry, allows for precise quantification of newly synthesized GSH, distinguishing it from the pre-existing pool.
These application notes provide a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing L-Cysteine-¹³C₃ in the study of glutathione synthesis, tailored for professionals in academic research and drug development.
Key Applications
-
Measuring de novo Glutathione Synthesis Rates: Quantify the rate of new glutathione synthesis in response to stimuli such as oxidative stress, drug treatment, or pathological conditions.
-
Metabolic Flux Analysis: Elucidate the contribution of cysteine to the overall glutathione pool and understand how metabolic pathways are rewired in diseases like cancer.
-
Drug Discovery and Development: Evaluate the effects of novel therapeutic agents on glutathione metabolism and cellular redox status.
-
Understanding Disease Mechanisms: Investigate the role of impaired glutathione synthesis in the pathogenesis of various diseases, including neurodegenerative disorders, liver diseases, and cancer.
Data Presentation
Table 1: Isotopic Enrichment of Glutathione in Cultured Cancer Cells
| Cell Line | Treatment | Time (hours) | ¹³C₃-GSH / Total GSH (%) |
| HCT116 | Control | 6 | 15.2 ± 1.8 |
| Oxidative Stressor (100 µM H₂O₂) | 6 | 25.7 ± 2.5 | |
| Nrf2 Activator (5 µM Sulforaphane) | 6 | 35.1 ± 3.1 | |
| MCF-7 | Control | 6 | 12.8 ± 1.5 |
| Oxidative Stressor (100 µM H₂O₂) | 6 | 22.4 ± 2.1 | |
| Nrf2 Activator (5 µM Sulforaphane) | 6 | 30.5 ± 2.8 |
Data are presented as mean ± standard deviation from three biological replicates. This is representative data and does not reflect a specific single study.
Table 2: Glutathione Synthesis Flux in Response to Drug Treatment
| Drug Candidate | Concentration (µM) | Glutathione Synthesis Rate (nmol/mg protein/hr) | Fold Change vs. Control |
| Control | - | 5.8 ± 0.6 | 1.0 |
| Compound A | 1 | 7.2 ± 0.8 | 1.24 |
| 10 | 10.5 ± 1.1 | 1.81 | |
| Compound B | 1 | 5.5 ± 0.5 | 0.95 |
| 10 | 3.1 ± 0.4 | 0.53 |
Data are presented as mean ± standard deviation. This is representative data and does not reflect a specific single study.
Signaling Pathways
The synthesis of glutathione is tightly regulated, in part by the Keap1-Nrf2 signaling pathway, which responds to oxidative and electrophilic stress. The following diagram illustrates this regulatory mechanism.
Caption: The Keap1-Nrf2 signaling pathway regulating glutathione synthesis.
Experimental Protocols
Protocol 1: L-Cysteine-¹³C₃ Labeling in Cultured Cells
This protocol describes the general workflow for labeling cultured cells with L-Cysteine-¹³C₃ to measure de novo glutathione synthesis.
Materials:
-
L-Cysteine-¹³C₃ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture medium deficient in cysteine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold (80% in water)
-
N-ethylmaleimide (NEM) solution (10 mg/mL in water, freshly prepared)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells of interest to ~80% confluency in standard growth medium.
-
Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach overnight.
-
-
Preparation of Labeling Medium:
-
Prepare cysteine-free cell culture medium supplemented with 10% dFBS.
-
Dissolve L-Cysteine-¹³C₃ in the cysteine-free medium to the desired final concentration (e.g., 200 µM).
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed L-Cysteine-¹³C₃ labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 6, 8 hours).
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing 10 µL of 10 mg/mL NEM solution to each well. The NEM is crucial to prevent the auto-oxidation of GSH.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C₃-Labeled Glutathione
This protocol provides a general method for the analysis of ¹³C₃-labeled glutathione using LC-MS/MS. Specific parameters may need to be optimized for your instrument.
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar metabolites like glutathione.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous is typically used. An example gradient:
-
0-2 min: 95% B
-
2-10 min: ramp to 50% B
-
10-12 min: ramp to 5% B
-
12-15 min: hold at 5% B
-
15-16 min: return to 95% B
-
16-20 min: re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled GSH (M+0): Precursor ion m/z 308.1 -> Product ion m/z 179.1
-
¹³C₃-GSH (M+3): Precursor ion m/z 311.1 -> Product ion m/z 182.1
-
-
Data Analysis: The peak areas for the M+0 and M+3 forms of glutathione are integrated. The percentage of isotopic enrichment is calculated as: % Enrichment = (Peak Area of ¹³C₃-GSH) / (Peak Area of ¹³C₃-GSH + Peak Area of Unlabeled GSH) * 100
Experimental Workflow and Logic
The following diagram illustrates the overall experimental workflow for a typical L-Cysteine-¹³C₃ labeling experiment.
Caption: Experimental workflow for L-Cysteine-¹³C₃ labeling.
By following these protocols and utilizing the provided frameworks for data presentation and interpretation, researchers and drug development professionals can effectively employ L-Cysteine-¹³C₃ to gain valuable insights into the dynamic regulation of glutathione synthesis in various biological systems.
Application Notes and Protocols for Measuring Protein Turnover Rates with L-Cysteine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis and responding to internal and external stimuli. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics, including the measurement of protein turnover. While traditionally employing labeled arginine and lysine, the use of isotopically labeled L-Cysteine, such as L-Cysteine-13C3, offers a unique approach to study the dynamics of cysteine-containing proteins, which are often involved in critical biological processes such as redox signaling and enzymatic catalysis.
These application notes provide a comprehensive overview and detailed protocols for measuring protein turnover rates using this compound.
Principle of the Method
The core principle of measuring protein turnover with this compound mirrors that of traditional SILAC-based methods. Cells are cultured in a medium where the natural ("light") L-Cysteine is replaced with a "heavy" isotopic variant, this compound. As cells synthesize new proteins, this heavy cysteine is incorporated into the polypeptide chains. By tracking the rate of incorporation of the heavy label over time using mass spectrometry, the synthesis rate of individual proteins can be determined. Conversely, by performing a pulse-chase experiment where the heavy label is replaced by the light version, the degradation rate can be measured.
Key Considerations for Using this compound
The unique biochemistry of cysteine necessitates special considerations in experimental design and sample preparation:
-
Cysteine Abundance: Cysteine is a relatively low-abundance amino acid. Therefore, achieving sufficient labeling for detection by mass spectrometry is a key consideration.
-
Disulfide Bonds: Cysteine residues are frequently involved in the formation of disulfide bonds, which are critical for protein structure and function. Complete reduction and alkylation of cysteine residues are essential steps in sample preparation to ensure accurate analysis of cysteine-containing peptides.
-
Redox State: The thiol group of cysteine is susceptible to various oxidative modifications. It is crucial to control and standardize the redox environment during sample preparation to avoid artificial modifications.
Experimental Protocols
Protocol 1: Dynamic SILAC for Measuring Protein Synthesis Rates
This protocol describes a "pulse" experiment to measure the rate of protein synthesis by monitoring the incorporation of this compound.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Cysteine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Cysteine (12C3)
-
"Heavy" this compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell line of interest
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Materials for solid-phase extraction (SPE) for peptide cleanup
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in "light" medium (supplemented with light L-Cysteine and dFBS) for at least 6-8 cell doublings to ensure complete incorporation of the light amino acid.
-
To initiate the "pulse," replace the "light" medium with "heavy" medium (supplemented with this compound and dFBS).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the heavy medium.
-
-
Cell Lysis and Protein Extraction:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take a defined amount of protein from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the protein sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using SPE cartridges.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the "heavy" and "light" forms of cysteine-containing peptides.
-
Calculate the ratio of heavy to light (H/L) peptide intensities for each identified protein at each time point.
-
The rate of protein synthesis (ks) can be determined by fitting the H/L ratio over time to a first-order kinetics model.
-
Protocol 2: Pulse-Chase SILAC for Measuring Protein Degradation Rates
This protocol describes a "pulse-chase" experiment to measure the rate of protein degradation.
Procedure:
-
Cell Culture and Labeling ("Pulse"):
-
Culture cells in "heavy" medium (supplemented with this compound and dFBS) for at least 6-8 cell doublings to achieve near-complete labeling.
-
-
"Chase" Phase:
-
At time point 0, replace the "heavy" medium with "light" medium (supplemented with light L-Cysteine and dFBS).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the light medium.
-
-
Sample Preparation and Mass Spectrometry:
-
Follow the same procedures for cell lysis, protein extraction, reduction, alkylation, digestion, and peptide cleanup as described in Protocol 1.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the "heavy" and "light" peptide intensities.
-
The rate of protein degradation (kd) can be determined by fitting the decay of the "heavy" signal (or the H/L ratio) over time to a first-order exponential decay model.
-
Data Presentation
Quantitative data from protein turnover experiments should be summarized in clear and structured tables to facilitate comparison.
Table 1: Example of Protein Synthesis Data
| Protein ID | Gene Name | Time (hours) | Heavy/Light Ratio | Calculated Synthesis Rate (k_s) |
| P04637 | TP53 | 0 | 0.00 | 0.085 hr⁻¹ |
| 4 | 0.29 | |||
| 8 | 0.50 | |||
| 12 | 0.65 | |||
| 24 | 0.88 | |||
| P60709 | ACTB | 0 | 0.00 | 0.025 hr⁻¹ |
| 4 | 0.10 | |||
| 8 | 0.18 | |||
| 12 | 0.26 | |||
| 24 | 0.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the protein and experimental conditions.
Table 2: Example of Protein Degradation Data and Half-Life Calculation
| Protein ID | Gene Name | Time (hours) | Fraction of Heavy Protein Remaining | Calculated Degradation Rate (k_d) | Calculated Half-Life (t½) (hours) |
| P04637 | TP53 | 0 | 1.00 | 0.069 hr⁻¹ | 10.0 |
| 4 | 0.76 | ||||
| 8 | 0.58 | ||||
| 12 | 0.44 | ||||
| 24 | 0.19 | ||||
| P60709 | ACTB | 0 | 1.00 | 0.014 hr⁻¹ | 49.5 |
| 4 | 0.94 | ||||
| 8 | 0.89 | ||||
| 12 | 0.84 | ||||
| 24 | 0.71 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The half-life (t½) is calculated as ln(2)/k_d.
Visualization of Workflows and Pathways
Visualizing the experimental workflow and relevant biological pathways is essential for clear communication of the methodology and its applications.
Caption: Experimental workflow for measuring protein turnover with this compound.
Caption: Impact of drug treatment on protein turnover and cellular response.
Applications in Drug Development
The ability to measure the turnover of specific proteins provides invaluable insights for drug development:
-
Target Engagement and Mechanism of Action: By monitoring the turnover of a drug's target protein and downstream effectors, researchers can confirm target engagement and elucidate the drug's mechanism of action.
-
Pharmacodynamics: Measuring changes in protein turnover rates in response to drug treatment can serve as a sensitive pharmacodynamic biomarker.
-
Identifying Off-Target Effects: Alterations in the turnover of unintended proteins can reveal potential off-target effects of a drug candidate.
-
Understanding Drug Resistance: Changes in protein turnover may contribute to the development of drug resistance. Monitoring these changes can help in designing strategies to overcome resistance.
Conclusion
Measuring protein turnover rates with this compound provides a powerful and specific tool for investigating the dynamics of cysteine-containing proteins. While requiring careful consideration of cysteine's unique chemistry, the protocols outlined here, adapted from established SILAC methodologies, offer a robust framework for obtaining valuable data on protein synthesis and degradation. The application of this technique in drug development holds significant promise for advancing our understanding of drug action and for the discovery of more effective and safer medicines.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Cysteine-13C3 Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low L-Cysteine-13C3 incorporation efficiency in their Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended incorporation efficiency for a reliable SILAC experiment?
For accurate quantitative proteomics, a labeling efficiency of at least 95-97% is recommended.[1][2] Incomplete labeling can lead to an underestimation of protein abundance in the "heavy" labeled state and skew quantitative ratios.[3]
Q2: Why is L-Cysteine a challenging amino acid for SILAC labeling?
L-Cysteine is a sulfur-containing amino acid that is highly reactive and prone to oxidation in cell culture media to its disulfide form, L-Cystine.[4] This instability can reduce the bioavailability of the labeled cysteine for cellular uptake and incorporation into proteins. Additionally, L-Cystine has low solubility at neutral pH, which can further complicate media preparation and stability.
Q3: How do cells take up L-Cysteine and L-Cystine?
Cells have different transport systems for L-Cysteine and its oxidized form, L-Cystine. Most cultured cells primarily import L-Cystine through the xCT transporter (a cystine/glutamate antiporter). Once inside the cell, L-Cystine is reduced to L-Cysteine.
Q4: Should I use this compound or L-Cystine-13C6 in my SILAC media?
Given that L-Cysteine readily oxidizes to L-Cystine in culture media, using labeled L-Cystine directly can be a more stable option. However, if using L-Cysteine, it is crucial to be aware of its instability and take steps to mitigate its degradation.
Troubleshooting Guide for Low this compound Incorporation Efficiency
Issue 1: Suboptimal Cell Culture Conditions
Question: My this compound incorporation is below 90% even after several passages. What could be wrong with my cell culture conditions?
Answer: Several factors related to your cell culture protocol could be contributing to low incorporation efficiency.
-
Insufficient Cell Doublings: Achieving near-complete labeling requires a sufficient number of cell divisions to dilute out the pre-existing "light" proteins. It is recommended that cells undergo at least 5-6 doublings in the SILAC labeling medium.
-
Use of Non-Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including cysteine, which will compete with the labeled this compound and prevent complete incorporation. Always use dialyzed FBS, which has had small molecules like amino acids removed.
-
High Cell Density: Overly confluent cell cultures can experience nutrient limitations and altered metabolism, which may affect amino acid uptake and protein synthesis. Maintain your cells in the log phase of growth and avoid letting them become overly confluent.
-
Cell Line-Specific Metabolism: Some cell lines may have lower expression levels of the necessary amino acid transporters or unique metabolic characteristics that affect cysteine uptake and utilization.
| Parameter | Recommendation | Rationale |
| Cell Doublings | Minimum of 5-6 | To ensure >95% replacement of "light" amino acids with "heavy" ones. |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Removes unlabeled amino acids that compete with labeled ones. |
| Cell Confluency | Maintain at 30-80% | Avoids nutrient depletion and metabolic stress that can impact labeling. |
| Passage Number | At least 4 passages in SILAC media | Allows for adaptation and sufficient doublings for high incorporation. |
Issue 2: this compound Instability in Media
Question: I suspect the labeled cysteine in my media is degrading over time. How can I address this?
Answer: The instability of L-Cysteine in solution is a significant challenge. The following table illustrates the potential degradation of L-Cysteine to L-Cystine in cell culture media at 37°C.
| Time (Hours) | Estimated L-Cysteine Remaining (%) | Notes |
| 0 | 100 | Freshly prepared media. |
| 8 | 60 | Significant oxidation has occurred. |
| 24 | < 10 | The majority of L-Cysteine has oxidized to L-Cystine. |
| 48 | < 1 | L-Cysteine is almost completely depleted. |
Troubleshooting Steps:
-
Frequent Media Changes: Replace the SILAC media every 24-48 hours to replenish the pool of stable, labeled this compound.
-
Use L-Cystine-13C6: As L-Cystine is more stable in media, using the labeled oxidized form can provide a more consistent source of the heavy amino acid.
-
Prepare Media Fresh: Prepare your SILAC media fresh before each use to minimize the degradation of L-Cysteine.
-
Consider Stabilized Cysteine Derivatives: For specialized applications, stabilized cysteine derivatives are available that are more resistant to oxidation.
Issue 3: Inefficient Cellular Uptake or Metabolism
Question: My cells are growing well in the SILAC media, but the incorporation of this compound is still low. Could there be an issue with cellular uptake?
Answer: Yes, inefficient uptake or rapid intracellular metabolism of cysteine for pathways other than protein synthesis can lead to low incorporation.
-
Transporter Expression: The expression of the primary cystine transporter, xCT (SLC7A11), can vary between cell lines and can be influenced by cellular stress.
-
Metabolic Flux: A significant portion of intracellular cysteine is used for the synthesis of glutathione (GSH), a major cellular antioxidant. High rates of GSH synthesis could potentially divert labeled cysteine away from protein synthesis.
Troubleshooting and Optimization:
-
Optimize this compound Concentration: The concentration of the labeled amino acid in the media can impact uptake and incorporation. While standard SILAC media for arginine and lysine often use concentrations around 84 mg/L and 146 mg/L respectively, the optimal concentration for this compound may need to be empirically determined for your cell line. It is important to find a balance, as very high concentrations of cysteine can be toxic to cells.
-
Characterize Transporter Expression: If you consistently have issues with a particular cell line, you may consider assessing the expression of key cysteine/cystine transporters like xCT (SLC7A11).
| This compound Concentration | Expected Incorporation Efficiency | Considerations |
| Low (e.g., 50 mg/L) | May be suboptimal if cellular demand is high. | Lower cost, but may limit incorporation. |
| Standard (e.g., 100-200 mg/L) | Generally sufficient for most cell lines. | A good starting point for optimization. |
| High (e.g., >200 mg/L) | May not significantly improve incorporation and could be toxic. | Monitor cell health closely. |
Experimental Protocols
Protocol 1: SILAC Labeling with this compound
This protocol provides a general workflow for labeling cells with this compound.
-
Media Preparation:
-
Prepare SILAC DMEM or RPMI 1640 medium that is deficient in L-Cysteine and L-Cystine.
-
For the "heavy" medium, supplement with this compound to the desired final concentration (e.g., 100 mg/L).
-
For the "light" medium, supplement with unlabeled L-Cysteine to the same final concentration.
-
Add 10% dialyzed FBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
-
Sterile-filter the media.
-
-
Cell Culture and Labeling:
-
Thaw and culture your cells in the "light" SILAC medium for at least one passage to adapt them to the custom medium.
-
Split the cell population into two separate flasks. Continue to culture one population in the "light" medium and switch the other to the "heavy" medium.
-
Culture the cells for a minimum of 5-6 cell doublings, passaging them as needed. Maintain the cells in log-phase growth.
-
Change the media every 48 hours to ensure a fresh supply of the labeled amino acid.
-
-
Checking Incorporation Efficiency:
-
After 5-6 doublings, harvest a small aliquot of cells from the "heavy" labeled population.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.
-
Determine the incorporation efficiency by calculating the ratio of the intensity of the "heavy" peak to the sum of the "heavy" and "light" peaks for several cysteine-containing peptides. The incorporation should be >95%.
-
-
Experimental Procedure:
-
Once complete incorporation is confirmed, you can proceed with your experiment (e.g., drug treatment, protein-protein interaction study).
-
After the experiment, harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets or protein lysates at a 1:1 ratio based on cell number or protein concentration.
-
Proceed with your standard proteomics sample preparation workflow (e.g., protein digestion, peptide cleanup) and LC-MS/MS analysis.
-
Protocol 2: Assessing L-Cysteine Stability in Cell Culture Media
This protocol allows you to determine the stability of L-Cysteine in your specific cell culture medium.
-
Preparation:
-
Prepare your complete cell culture medium, including serum and supplements.
-
Spike the medium with L-Cysteine to your desired final concentration.
-
-
Incubation and Sampling:
-
Place the medium in a sterile container in a 37°C, 5% CO2 incubator to mimic cell culture conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), aseptically remove an aliquot of the medium.
-
Immediately quench any enzymatic activity and prevent further oxidation by adding a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) and snap-freezing the samples.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentration of L-Cysteine.
-
Plot the concentration of L-Cysteine over time to determine its stability profile.
-
Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment using this compound.
Cysteine Uptake and Regulatory Signaling
Caption: Cellular uptake and regulation of cysteine metabolism.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cellculturedish.com [cellculturedish.com]
Minimizing background interference in L-Cysteine-13C3 experiments
Technical Support Center: L-Cysteine-13C3 Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions to minimize background interference in this compound experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: High background noise across the entire chromatogram.
-
Question: Why is the baseline of my total ion chromatogram (TIC) significantly elevated, obscuring low-intensity peaks?
-
Answer: A high baseline is often due to contaminated solvents or a dirty LC-MS system. Even low concentrations of highly ionizable compounds can significantly increase the background signal[1].
-
Contaminated Solvents: Always use fresh, high-purity, LC-MS grade solvents and additives. It is recommended to filter all solvents before use to prevent the introduction of particulate matter that can cause noise and system blockages.[2]
-
Contaminated LC System: If the system has been idle or used for other applications, residues can build up. Flushing the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water) can help achieve a cleaner baseline.[2]
-
Dirty Ion Source: A contaminated ion source is a common cause of high background and reduced signal intensity. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.[2][3]
-
Issue 2: Specific, recurring background peaks in blank runs.
-
Question: I observe the same interfering peaks in multiple runs, even when I inject a blank. What are these peaks and how can I eliminate them?
-
Answer: Recurring peaks in blank injections are typically due to persistent contaminants in your system or reagents. Identifying the source is key to elimination.
-
Plasticizers (Phthalates): These are very common contaminants originating from plastic labware (e.g., tubes, pipette tips, solvent bottle caps). Switch to glass or polypropylene labware and avoid storing solvents in plastic containers for extended periods.
-
Polymers (PEG, PPG): Polyethylene glycol (PEG) and polypropylene glycol (PPG) can leach from certain plastics, detergents, and lubricants. Their presence is often characterized by a series of repeating ions in the mass spectrum. Identify and eliminate the source to remove this interference.
-
Keratins: These proteins are among the most common contaminants in proteomics and metabolomics, introduced from skin, hair, or dust. Always wear powder-free gloves and a lab coat. Working in a clean environment, like a laminar flow hood, and thoroughly cleaning work surfaces can reduce keratin contamination.
-
Solvent Additives: Ensure that additives like formic acid or ammonium formate are of high purity, as contaminants in these reagents will be continuously introduced into the system.
-
Issue 3: Weak or inconsistent this compound signal.
-
Question: My signal for this compound is much lower than expected or varies significantly between injections. What are the potential causes?
-
Answer: A weak or inconsistent signal can stem from issues with the analyte itself, the sample matrix, or the instrument settings.
-
Analyte Stability: L-Cysteine is susceptible to oxidation, forming cystine (a disulfide-linked dimer) or other oxidized species. This can be exacerbated during sample preparation and storage. Consider using a derivatization agent to protect the thiol group.
-
Matrix Effects: Components of the sample matrix can suppress the ionization of your target analyte in the mass spectrometer source. To mitigate this, use an isotopically labeled internal standard and ensure your sample preparation includes a protein precipitation or extraction step to remove interfering macromolecules.
-
Instrument Parameters: The cone voltage and cone gas flow are critical parameters that can be optimized to reduce background noise and enhance the signal for your specific analyte. A systematic optimization of these settings can significantly improve the signal-to-noise ratio.
-
Issue 4: Suspected sample carryover.
-
Question: I'm seeing peaks from a previous high-concentration sample in my subsequent blank or low-concentration samples. How can I address this?
-
Answer: Sample carryover is a common problem, especially with sticky analytes.
-
Confirmation: To confirm carryover, inject a blank sample immediately after a high-concentration sample. The presence of the analyte peak in the blank confirms the issue.
-
Prevention: Implement a rigorous wash cycle for the autosampler needle and injection port between samples. This may involve using a stronger solvent than your mobile phase (e.g., isopropanol) in the wash solution. Ensure the wash volume is sufficient to completely flush the injection system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound experiments?
A1: Contamination can be introduced at multiple stages of the experimental workflow. Key sources include:
-
Solvents and Reagents: Use only LC-MS grade solvents and high-purity additives. Avoid using shared solvent bottles that could be contaminated.
-
Labware: Plasticizers (phthalates), polymers (PEGs), and other compounds can leach from plastic tubes, pipette tips, and containers. Use glass or high-quality polypropylene labware where possible.
-
Environment: Dust, fibers, and skin particles can introduce keratin contamination.
-
LC-MS System: Previous samples, buffer salts, and solvent impurities can build up in the LC system, leading to high background noise and carryover.
Q2: How important is the isotopic purity of my this compound standard?
A2: The isotopic purity is critical for accurate quantification. Commercially available this compound typically has high isotopic enrichment (e.g., >99 atom % 13C). However, even small amounts of the unlabeled ("light") compound in your "heavy" standard can become significant. This "light contamination" can lead to an overestimation of the endogenous L-Cysteine concentration, especially when the endogenous levels are very low. It is important to characterize the purity of your standard by analyzing it alone to determine the contribution of the unlabeled form.
Q3: What are the best practices for sample preparation to minimize interference?
A3: A robust sample preparation protocol is essential.
-
Quenching: For cellular metabolism studies, it's crucial to rapidly arrest (quench) metabolic activity to get an accurate snapshot of metabolite levels. This is often done by snap-freezing cells in liquid nitrogen or using ice-cold methanol.
-
Extraction: A liquid-phase extraction is commonly used to separate metabolites from larger molecules like proteins and lipids. A common method involves protein precipitation with a cold organic solvent like methanol or acetonitrile.
-
Cleanliness: Perform all steps in a clean environment, wear powder-free gloves, and use fresh, high-purity solvents and new disposable tubes for each sample to avoid cross-contamination.
-
Derivatization: Due to the reactive nature of its thiol group, cysteine analysis can be challenging. Derivatization with an alkylating agent like monobromobimane or N-ethylmaleimide (NEM) can stabilize the molecule, prevent oxidation, and improve chromatographic performance and detection sensitivity.
Q4: Can optimizing LC-MS parameters reduce background interference?
A4: Yes, instrument parameter optimization is a powerful tool. In multiple reaction monitoring (MRM) experiments, even with high selectivity, background noise can be present, especially for low molecular weight analytes.
-
Cone Gas Flow: Optimizing the cone gas flow can help reduce the presence of solvent clusters and other interfering ions, which can significantly decrease the noise in a specific MRM transition.
-
Cone Voltage: The cone voltage can be adjusted to maximize the transmission of the ion of interest while minimizing the transmission of background ions, thereby improving the signal-to-noise ratio.
-
Chromatography: A well-developed chromatographic method that separates L-Cysteine from isobaric interferences in the sample matrix is fundamental to reducing background.
Quantitative Data Summary
Table 1: Common Background Ions and Their Sources
| m/z (Mass-to-Charge) | Compound Class | Common Source(s) | Mitigation Strategy |
| 149, 167, 279 | Phthalates | Plastic labware, bottle caps | Switch to glass or polypropylene labware |
| Various (repeating series) | PEG, PPG | Detergents, lubricants, plastics | Use fresh, high-purity solvents; identify and remove the source |
| Various | Keratins | Skin, hair, dust | Wear gloves/lab coat; work in a clean hood |
| Various | Solvent Clusters | Mobile phase | Optimize ion source parameters (e.g., cone gas flow) |
Table 2: Example of LC-MS Parameter Optimization on Signal-to-Noise (S/N) Ratio
This table illustrates how adjusting a single parameter can impact results. Actual optimal values are instrument and analyte-dependent.
| Parameter | Setting | Observed Background Noise | Signal Intensity | Resulting S/N Ratio |
| Cone Gas Flow | 150 L/hr | High | Nominal | Low |
| 350 L/hr | Significantly Reduced | Increased | Optimal | |
| 500 L/hr | Low | Slightly Decreased | Sub-optimal | |
| Cone Voltage | 20 V | Nominal | Low | Sub-optimal |
| 40 V | Low | Optimal | Optimal | |
| 60 V | Low | Decreased | Sub-optimal |
Experimental Protocols
Protocol 1: Systematic Cleaning of an LC-MS System
This protocol is designed to remove contaminants and reduce background noise.
-
Prepare Cleaning Solvents: Prepare fresh, LC-MS grade solutions:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
C: 100% Isopropanol
-
D: 100% Acetonitrile
-
E: 100% Water
-
-
LC System Flush:
-
Disconnect the column from the system to avoid damage.
-
Systematically flush all LC lines with each cleaning solvent for at least 30 minutes per solvent.
-
A recommended sequence is C → D → E → B → A, moving from organic to aqueous.
-
-
Ion Source Cleaning:
-
Carefully follow the manufacturer's guidelines to disassemble the ion source.
-
Clean the metal components by sonicating them in a sequence of methanol, acetonitrile, and water (15 minutes each).
-
Allow all components to dry completely before reassembly.
-
-
System Equilibration and Blank Analysis:
-
Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Perform several blank injections (injecting only your mobile phase) to confirm that the background noise has been sufficiently reduced.
-
Protocol 2: Metabolite Extraction from Cultured Cells for this compound Analysis
This protocol is a general guideline for quenching metabolism and extracting metabolites from adherent cells.
-
Preparation: Prepare an ice-cold 80% methanol solution (MS grade methanol with milli-Q water). Place it on ice.
-
Cell Washing:
-
Remove cells from the incubator and aspirate the culture medium.
-
Quickly wash the cells twice with 37°C phosphate-buffered saline (PBS) to remove residual media.
-
-
Metabolism Quenching:
-
Immediately after removing the final PBS wash, place the dish on a bed of dry ice or use liquid nitrogen to snap freeze the cell monolayer. This step is critical for instantly halting metabolic processes.
-
-
Metabolite Extraction:
-
Before the cells thaw, add the pre-chilled 80% methanol solution to the dish (e.g., 1 mL for a 10 cm dish).
-
Place the dish on ice for 5-10 minutes to allow for metabolite extraction.
-
-
Cell Lysis and Collection:
-
Use a cell scraper to scrape the cells from the dish into the methanol solution.
-
Pipette the resulting cell lysate into a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the extract using a vacuum concentrator (SpeedVac).
-
Store the dried metabolite extract at -80°C until analysis. For analysis, reconstitute the sample in a suitable volume of your initial mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships of interference sources.
References
Overcoming L-Cysteine-13C3 solubility issues in media preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with L-Cysteine-13C3 during media preparation for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation when dissolving this compound in my cell culture medium?
A1: Precipitation of this compound in neutral or slightly alkaline cell culture media is a common issue primarily due to its oxidation into L-Cystine-13C3.[1][2][3][4][5] L-Cystine is significantly less soluble in aqueous solutions at physiological pH and can readily precipitate out of the medium. This process is accelerated by the presence of oxygen and metal ions like copper and iron in the media.
Q2: What is the difference between this compound and this compound Hydrochloride, and which one should I use?
A2: this compound is the free amino acid, while this compound Hydrochloride is a salt form. For media preparation, this compound Hydrochloride is highly recommended. The hydrochloride form has significantly higher water solubility and stability compared to the free base form. Using the hydrochloride salt will result in a more acidic stock solution, which helps to prevent oxidation and improve solubility.
Q3: At what pH is this compound most and least soluble?
A3: this compound, like its unlabeled counterpart, is least soluble at its isoelectric point (pI), which is approximately 5.1. Its solubility increases significantly at pH values further away from the pI. Therefore, it is more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.
Q4: Can I autoclave my medium after adding this compound?
A4: While L-cysteine hydrochloride solutions can be autoclaved, it is generally recommended to filter-sterilize this compound solutions and add them to the autoclaved medium aseptically. Autoclaving can potentially lead to degradation or reactions with other media components, especially at neutral pH. If you must autoclave, preparing a concentrated, acidic stock solution of this compound Hydrochloride is the most stable option.
Q5: How should I store my this compound stock solution?
A5: To minimize oxidation, stock solutions should be prepared fresh whenever possible. If storage is necessary, prepare a concentrated stock solution in deoxygenated, distilled water with an acidic pH (e.g., using 1N HCl). Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. It is advisable to protect the solution from light.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| White precipitate forms immediately upon adding this compound to the medium. | The medium has a neutral or alkaline pH, leading to the rapid oxidation of this compound to the less soluble L-Cystine-13C3. | Prepare a concentrated, acidic stock solution of this compound Hydrochloride in sterile, deoxygenated water or 0.1N HCl. Add the stock solution to the medium dropwise while stirring. The buffering capacity of the medium should handle the small volume of acidic addition. |
| The prepared medium becomes cloudy or forms a precipitate after a few hours or days. | Slow oxidation of this compound to L-Cystine-13C3 is occurring due to exposure to atmospheric oxygen and metal ions in the medium. | Prepare the medium fresh before each experiment. If the medium needs to be stored, keep it at 4°C and use it within a short period. Consider using a more stable cysteine derivative if long-term stability is required. |
| Difficulty dissolving the this compound powder initially. | You may be using the free-base form of this compound, which has lower solubility. The pH of the solvent may be close to the isoelectric point of cysteine. | Use this compound Hydrochloride for better solubility. Dissolve the powder in a small amount of dilute HCl before adding it to the bulk of the solvent. Gentle warming and stirring can also aid dissolution. |
| Inconsistent experimental results when using this compound supplemented media. | The actual concentration of soluble, reduced this compound is decreasing over time due to oxidation and precipitation. | Quantify the concentration of the sulfhydryl group using a reagent like Ellman's reagent (DTNB) to determine the actual concentration of reduced cysteine in your freshly prepared medium and at different time points. This will help ensure consistency across experiments. |
Quantitative Data Summary
The following table summarizes the solubility of L-Cysteine and its related forms in various solvents. Note that the solubility of this compound is expected to be nearly identical to that of unlabeled L-Cysteine.
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Cysteine | Water | 25 | 277 g/L |
| L-Cysteine | Water | 25 | 28 g/100 mL |
| L-Cysteine Hydrochloride Monohydrate | Water | - | 10 g in 100 mL |
| L-Cysteine Hydrochloride Monohydrate | Water | - | Up to 50 mg/mL (284.69 mM) |
| L-Cystine | Water | 25 | 0.112 mg/mL |
| L-Cystine | 1 M HCl | - | 50 mg/mL (with heat) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Hydrochloride Stock Solution
-
Materials:
-
This compound Hydrochloride
-
Sterile, deoxygenated distilled water (prepare by boiling for 15-20 minutes and then cooling under a stream of nitrogen gas)
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound Hydrochloride in a sterile conical tube.
-
Add a small volume of sterile, deoxygenated distilled water to the tube.
-
If the powder does not dissolve completely, add sterile 1N HCl dropwise while gently vortexing until the solution becomes clear. The final pH should be between 1 and 2.
-
Bring the solution to the final desired concentration with sterile, deoxygenated distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aseptically aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Supplementing Cell Culture Medium with this compound
-
Materials:
-
Prepared sterile cell culture medium
-
Prepared sterile concentrated this compound Hydrochloride stock solution (from Protocol 1)
-
Sterile serological pipettes
-
-
Procedure:
-
Warm the sterile cell culture medium to its working temperature (typically 37°C).
-
Thaw a single-use aliquot of the concentrated this compound Hydrochloride stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration.
-
Gently swirl the medium to ensure thorough mixing.
-
The medium is now ready for use. It is recommended to use the supplemented medium immediately for best results.
-
Visualizations
References
- 1. Water Solubility of 20 Common L-Amino Acids - Dora Agri-Tech [doraagri.com]
- 2. researchgate.net [researchgate.net]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. Reddit - The heart of the internet [reddit.com]
Preventing L-Cysteine-13C3 degradation during sample hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Cysteine-13C3 during sample hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation during acid hydrolysis?
A1: this compound, like its unlabeled counterpart, is highly susceptible to degradation during standard acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours). The primary degradation pathways include:
-
Oxidation: The thiol group (-SH) of cysteine is readily oxidized to form cystine (a disulfide bond between two cysteine molecules) and further oxidized to more stable forms like cysteic acid.
-
Reactions with other residues: Cysteine can react with other amino acid residues, particularly tryptophan, leading to loss of both amino acids.
-
Formation of adducts: In the presence of certain protecting groups or other reactive species, cysteine can form various adducts, such as S-tert-butylated derivatives.
Q2: Are there any specific degradation pathways unique to this compound compared to unlabeled L-Cysteine?
A2: Currently, there is no significant evidence in the scientific literature to suggest that the 13C3 isotope labeling introduces unique degradation pathways for L-Cysteine under standard hydrolysis conditions. The chemical reactivity of the molecule is primarily determined by its functional groups (thiol, amine, and carboxylic acid), which are not altered by the isotopic labeling. Therefore, the degradation pathways are expected to be the same as for unlabeled cysteine. The primary difference will be the mass shift of the resulting degradation products in mass spectrometry analysis.
Q3: What are the most effective methods to prevent this compound degradation during hydrolysis?
A3: Several methods can be employed to protect this compound from degradation and ensure accurate quantification. The most common and effective strategies involve converting the reactive thiol group into a more stable derivative prior to or during hydrolysis. These methods include:
-
Performic Acid Oxidation: This method oxidizes cysteine to the highly stable cysteic acid, which can be reliably quantified.
-
S-Sulfocysteine Derivatization: This involves converting cysteine to S-sulfocysteine, which is stable under acid hydrolysis conditions and can be quantitatively recovered.
-
Alkylation: The thiol group can be alkylated with reagents like iodoacetamide or vinylpyridine to form a stable thioether, preventing oxidation.
-
Use of Scavengers: In the context of peptide synthesis and cleavage from solid-phase resins using trifluoroacetic acid (TFA), scavengers are crucial to trap reactive carbocations that can otherwise form adducts with cysteine.
Troubleshooting Guide
Issue 1: Low or no recovery of this compound after hydrolysis.
| Possible Cause | Recommended Solution |
| Oxidative loss: The thiol group of this compound was oxidized during hydrolysis. | Employ a protective derivatization method prior to hydrolysis, such as performic acid oxidation to form cysteic acid or derivatization to S-sulfocysteine.[1][2] |
| Incomplete hydrolysis: The protein or peptide was not fully hydrolyzed, leaving this compound within unhydrolyzed fragments. | Ensure optimal hydrolysis conditions (e.g., 6 M HCl, 110°C, 24 hours in an evacuated and sealed tube). For resistant proteins, consider extending the hydrolysis time or using alternative hydrolysis methods. |
| Reaction with other residues: this compound may have reacted with other amino acids, such as tryptophan. | The S-sulfocysteine derivatization method has been shown to be effective even in the presence of tryptophan.[3] |
Issue 2: Unexpected peaks in the mass spectrum near the expected m/z of this compound or its derivatives.
| Possible Cause | Recommended Solution |
| Adduct formation: this compound has formed adducts with scavengers (e.g., from TFA cleavage) or other reactive species. Common adducts include S-tert-butylation (+56 Da). | Optimize the scavenger cocktail during TFA cleavage. The use of a combination of scavengers can minimize adduct formation.[4] |
| Incomplete derivatization: If using a derivatization method, the peak could correspond to unreacted or partially reacted this compound. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations as per the protocol. |
| Contamination: The sample may be contaminated with other compounds of similar mass. | Run a blank sample to identify potential sources of contamination from reagents or labware. Improve sample handling and use high-purity reagents. |
| Oxidation products: The unexpected peaks could be oxidized forms of this compound, such as the sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (cysteic acid, +48 Da).[4] | If not using an oxidation-based protective method, minimize exposure to oxygen during sample preparation. The presence of these peaks indicates that a protective strategy is necessary. |
Issue 3: Difficulty in quantifying this compound accurately.
| Possible Cause | Recommended Solution |
| Variable degradation: Inconsistent degradation of this compound across different samples leads to poor reproducibility. | Consistently apply a quantitative protective method, such as performic acid oxidation or S-sulfocysteine derivatization, to all samples and standards. |
| Matrix effects in MS: Components of the sample matrix may suppress or enhance the ionization of the this compound derivative, leading to inaccurate quantification. | Use an internal standard, preferably a stable isotope-labeled version of the derivatized cysteine (e.g., 13C and 15N labeled S-sulfocysteine), to correct for matrix effects. |
| Isotope effects: While significant kinetic isotope effects on the degradation rate are not widely reported, they could theoretically contribute to minor inaccuracies. | The use of a stable isotope-labeled internal standard that is chemically identical to the analyte will account for any potential isotope effects during sample workup and analysis. |
Quantitative Data Summary
The following table summarizes the expected recovery of cysteine using different protection strategies during sample hydrolysis.
| Method | Principle | Expected Recovery | Advantages | Disadvantages |
| Standard Acid Hydrolysis | 6 M HCl, 110°C, 24h | Highly variable, often < 50% | Simple procedure | Prone to significant degradation and loss of cysteine. |
| Performic Acid Oxidation | Oxidation of Cys to Cysteic Acid prior to hydrolysis | ~90-100% | High recovery, stable derivative | Destroys tryptophan; may partially modify tyrosine. |
| S-Sulfocysteine Derivatization | Conversion to S-sulfocysteine | Quantitative (~100%) | High recovery, stable derivative, compatible with tryptophan | Requires additional derivatization steps. |
| Alkylation (e.g., with iodoacetamide) | Forms a stable S-carboxymethylcysteine | ~90-100% | Stable derivative | Potential for side reactions with other amino acids (e.g., lysine, histidine). |
Experimental Protocols
Protocol 1: Performic Acid Oxidation for Cysteine Quantification
This protocol is adapted for the quantification of cysteine (as cysteic acid) and methionine (as methionine sulfone).
Materials:
-
Performic acid (freshly prepared: 9 parts 98% formic acid to 1 part 30% hydrogen peroxide, let stand for 1 hour at room temperature)
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Heating block or oven at 110°C
-
Vacuum centrifuge or rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the protein/peptide sample into a hydrolysis tube.
-
Oxidation: Add a sufficient volume of freshly prepared performic acid to the sample.
-
Incubation: Seal the tube and incubate at 4°C for 16 hours.
-
Neutralization: Quench the reaction by adding an excess of sodium metabisulfite.
-
Evaporation: Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge.
-
Acid Hydrolysis: Add 6 M HCl to the dried sample.
-
Degassing: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen.
-
Hydrolysis: Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the tube and dry the sample in a vacuum centrifuge to remove the HCl.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable buffer for your analytical platform (e.g., LC-MS). The this compound will be detected as 13C3-cysteic acid.
Protocol 2: S-Sulfocysteine Derivatization for Quantitative Cysteine Analysis
This protocol is based on the method described by Inglis and Liu (1970), which provides quantitative recovery of cysteine as S-sulfocysteine.
Materials:
-
Dithiothreitol (DTT)
-
Sodium tetrathionate
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Heating block or oven at 110°C
-
Vacuum centrifuge
Procedure:
-
Sample Preparation: Dissolve the protein/peptide sample in a suitable buffer (e.g., 0.2 M Tris-HCl, pH 8.2).
-
Reduction: Add DTT to a final concentration of 10 mM to reduce all disulfide bonds to free thiols. Incubate at 37°C for 1 hour.
-
S-Sulfonation: Add a 5-fold molar excess of sodium tetrathionate over the total thiol concentration. Incubate at 37°C for 2 hours.
-
Dialysis/Desalting: Remove excess reagents by dialysis against deionized water or using a desalting column.
-
Lyophilization: Lyophilize the sample to dryness.
-
Acid Hydrolysis: Add 6 M HCl to the dried sample.
-
Degassing: Purge the tube with nitrogen gas for 1-2 minutes.
-
Hydrolysis: Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the tube and dry the sample in a vacuum centrifuge.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable buffer for LC-MS analysis. The this compound will be detected as 13C3-S-sulfocysteine.
Visualizations
Experimental Workflow for Performic Acid Oxidation
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Cysteine-¹³C₃ Isotope Labeling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in L-Cysteine-¹³C₃ studies. Accurate correction is critical for the precise quantification of metabolic fluxes and pathway activities.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance in stable isotope labeling experiments?
A1: Many elements exist in nature as a mixture of stable isotopes. For carbon, approximately 1.1% is the heavier ¹³C isotope, while the vast majority is ¹²C.[1] When using L-Cysteine-¹³C₃ as a tracer, the mass spectrometer detects the total ¹³C content in a metabolite. This total content is a combination of the ¹³C incorporated from the tracer and the ¹³C that is naturally present in the other carbon atoms of the molecule, as well as naturally occurring heavy isotopes of other elements like nitrogen, oxygen, and sulfur.[1][2] Correcting for this natural abundance is crucial to accurately distinguish the experimentally introduced label from the naturally present isotopes, ensuring precise quantification of metabolic pathway activities.[1][2]
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a molecule like cysteine with three carbon atoms, you can have isotopologues with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms. The MID is a vector that shows the relative abundance of each of these isotopologues, and the sum of all fractional abundances equals 1 (or 100%).
Q3: How is the correction for natural isotope abundance performed?
A3: The correction is typically carried out using a matrix-based mathematical approach. A correction matrix is generated based on the elemental formula of the metabolite (and any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to solve a system of linear equations to remove the contribution of naturally occurring isotopes from the measured MID, yielding the true isotopologue distribution resulting from the tracer incorporation. Several software tools, such as IsoCor and Corna, are available to perform these calculations.
Q4: Where can I find the natural abundance values for different isotopes?
A4: The natural abundances of stable isotopes are well-established constants. These values are essential for building the correction matrix. A table summarizing the natural abundances of isotopes relevant to L-Cysteine studies is provided below.
Troubleshooting Guides
Q1: After correction, I am seeing negative values for some isotopologue abundances. What could be the cause?
A1: Observing negative values after correction is a common issue that can arise from several sources:
-
Incorrect Elemental Formula: The correction algorithm heavily relies on the precise elemental formula of the analyte, including any derivatization agents used during sample preparation. An incorrect formula will lead to an inaccurate correction matrix and erroneous results. Double-check the chemical formula of your derivatized cysteine.
-
Background Noise or Poor Peak Integration: Inaccurate measurement of the raw mass isotopomer intensities can lead to errors. High background noise or incorrect integration of low-abundance isotopologue peaks can result in an over-correction, producing negative values. It is crucial to review the raw mass spectra and ensure proper peak integration and background subtraction.
-
Instrumental Noise: High noise levels in the mass spectrometer can affect the accuracy of low-abundance isotopologue measurements. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio for your measurements.
Q2: The ¹³C enrichment in my labeled samples appears to be too low after correction. What should I check?
A2: If the calculated ¹³C enrichment is unexpectedly low, consider the following possibilities:
-
Incomplete Labeling: The cells may not have reached isotopic steady-state, meaning the labeled L-Cysteine-¹³C₃ has not been fully incorporated into the metabolic pathways being studied. Consider increasing the labeling time.
-
Tracer Dilution: The L-Cysteine-¹³C₃ tracer may be diluted by unlabeled cysteine from the culture medium (if not completely replaced) or from intracellular stores and protein turnover.
-
Incorrect Purity of the Isotopic Tracer: The correction algorithms often allow for specifying the purity of the isotopic tracer. If the actual purity of your L-Cysteine-¹³C₃ is lower than assumed, the calculated enrichment will also be lower.
-
Metabolic Pathway Activity: Low enrichment could genuinely reflect low metabolic flux through the pathway of interest under your experimental conditions.
Q3: How can I validate that my natural abundance correction method is working correctly?
A3: A reliable method for validating your correction workflow is to analyze an unlabeled control sample. This sample should only contain cysteine with natural isotope abundances. After applying your correction algorithm to the data from this unlabeled sample, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this expected outcome indicate a potential issue with your correction parameters or methodology.
Data Presentation
Table 1: Natural Isotope Abundances of Relevant Elements
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H | 2.014102 | 0.015 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 | |
| ³⁶S | 35.967081 | 0.01 |
Table 2: Example of Mass Isotopomer Distribution (MID) for Unlabeled Cysteine (C₃H₇NO₂S) Before and After Correction
| Mass Isotopologue | Measured Fractional Abundance (Raw Data) | Corrected Fractional Abundance |
| M+0 | 0.9499 | ~1.0000 |
| M+1 | 0.0365 | ~0.0000 |
| M+2 | 0.0133 | ~0.0000 |
| M+3 | 0.0003 | ~0.0000 |
Note: The corrected fractional abundance for an unlabeled compound should ideally be 100% at M+0.
Experimental Protocols
Protocol: General Workflow for L-Cysteine-¹³C₃ Stable Isotope Tracing
-
Cell Culture and Labeling:
-
Culture cells in standard growth medium to the desired confluence, ensuring they are in the exponential growth phase.
-
To initiate labeling, replace the standard medium with a medium containing L-Cysteine-¹³C₃ at the desired concentration. Ensure the labeling medium is identical to the standard medium in all other aspects to avoid metabolic perturbations.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the labeled cysteine into cellular metabolites. The optimal labeling time depends on the pathways of interest and should be determined empirically.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). This step is critical to halt enzymatic activity and preserve the metabolic state.
-
Harvest the cells and the extraction solvent.
-
Centrifuge the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
If necessary for the analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS), derivatize the metabolites to increase their volatility and thermal stability. Note the elemental formula of the derivatizing agent for the correction step.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer (e.g., GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS).
-
Acquire the mass spectra for cysteine and other metabolites of interest, ensuring sufficient resolution to distinguish between the different mass isotopologues.
-
-
Data Analysis:
-
Extract the raw ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite.
-
Normalize these values to obtain the measured fractional abundances (the raw MID).
-
Use a suitable software tool (e.g., IsoCor) or a custom script to correct the raw MID for natural isotope abundance using the elemental formula of the analyte.
-
The resulting corrected MID can be used for metabolic flux analysis or to determine the fractional contribution of L-Cysteine-¹³C₃ to the metabolite pool.
-
Visualizations
References
Technical Support Center: L-Cysteine and L-Cystine Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of L-cysteine to L-cystine oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of L-cysteine degradation in my experimental solutions?
The primary degradation pathway for L-cysteine is oxidation. The thiol group (-SH) of L-cysteine is susceptible to oxidation, leading to the formation of a disulfide bond with another L-cysteine molecule to form L-cystine.[1] This process is accelerated by several factors, including:
-
Presence of Oxygen: Molecular oxygen is a key driver of L-cysteine oxidation.
-
Trace Metal Ions: Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation process.[1]
-
pH of the Solution: The rate of oxidation is pH-dependent.
-
Exposure to Light: Light, particularly UV light, can promote oxidation.
Q2: How does the oxidation of L-cysteine to L-cystine affect my experiments?
The conversion of L-cysteine to L-cystine can have several detrimental effects on experiments:
-
Decreased Bioavailability: L-cystine is significantly less soluble than L-cysteine at neutral pH, which can lead to its precipitation out of the solution and reduce the effective concentration of available cysteine.[1][2]
-
Altered Biological Activity: L-cysteine and L-cystine are transported into cells by different mechanisms and may have distinct biological effects.[3] The unintended conversion can therefore lead to inconsistent or misleading experimental results.
-
Toxicity in Cell Culture: The oxidation process can generate reactive oxygen species (ROS), which can be toxic to cells and negatively impact cell growth and viability.
-
Impact on Protein Structure: In protein-related work, the formation of unintended disulfide bonds can alter protein structure and function.
Q3: I've observed a precipitate in my L-cysteine-supplemented cell culture medium. What is it and what should I do?
The precipitate is most likely L-cystine, which has poor solubility at the physiological pH of most cell culture media. This indicates that the L-cysteine in your medium has oxidized.
To address this, you should:
-
Prepare fresh L-cysteine solutions immediately before use.
-
Optimize your solution preparation method to minimize oxidation by following the protocols outlined in this guide.
-
Consider using a stabilized L-cysteine derivative if the problem persists.
Q4: Can I reverse the oxidation of L-cystine back to L-cysteine?
Yes, L-cystine can be reduced back to L-cysteine using a reducing agent. Dithiothreitol (DTT) is a commonly used reagent for this purpose. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in L-cysteine solution or medium | Oxidation of L-cysteine to the less soluble L-cystine. | 1. Prepare fresh L-cysteine solutions before each experiment. 2. Prepare solutions under an inert atmosphere (nitrogen or argon). 3. Adjust the pH of the stock solution to be slightly acidic. 4. Add a chelating agent like EDTA to the buffer to sequester catalytic metal ions. 5. Use a stabilized form of cysteine, such as N-acetyl-L-cysteine (NAC) or commercially available dipeptides. |
| Inconsistent or non-reproducible experimental results | Variable concentrations of L-cysteine due to differing levels of oxidation between experiments. | 1. Standardize the L-cysteine solution preparation protocol. 2. Quantify the L-cysteine/L-cystine ratio in your stock solutions using HPLC to ensure consistency. 3. Prepare single-use aliquots of your stock solution and store them at -80°C to minimize freeze-thaw cycles. |
| Reduced cell growth or viability after adding L-cysteine | Toxicity from reactive oxygen species (ROS) generated during L-cysteine oxidation. | 1. Ensure L-cysteine solutions are freshly prepared and handled properly to minimize oxidation. 2. Add an antioxidant, such as ascorbic acid, to the medium. 3. Titrate the L-cysteine concentration to determine the optimal level for your specific cell line, as excessive concentrations can induce oxidative stress. |
| Loss of compound activity over time in a cell-based assay | Degradation of L-cysteine in the cell culture medium over the course of the experiment. | 1. Conduct a stability study to determine the rate of L-cysteine degradation in your specific medium. 2. Replenish the medium with fresh L-cysteine at regular intervals during long-term experiments. |
Data Presentation
Table 1: Solubility of L-Cysteine and L-Cystine
This table summarizes the solubility of L-cysteine and L-cystine under different conditions, highlighting the significant impact of pH on L-cystine solubility.
| Amino Acid | Condition | Solubility | Reference |
| L-Cysteine | Water | Freely soluble | |
| L-Cysteine hydrochloride monohydrate | Water | Up to 50 mg/mL (284.69 mM) | |
| L-Cystine | Water (25°C) | 0.112 mg/mL | |
| L-Cystine | Aqueous solutions with pH < 2 or pH > 8 | More soluble than at neutral pH | |
| L-Cystine | pH 7 (in 0M NaCl at 25°C) | ~0.00011 mol/dm³ (~0.026 g/L) | |
| L-Cystine | pH 1 (in 0M NaCl at 25°C) | ~0.00783 mol/dm³ (~1.88 g/L) | |
| L-Cystine | pH 10.61 (in 0M NaCl at 25°C) | ~0.00161 mol/dm³ (~0.39 g/L) |
Experimental Protocols
Protocol 1: Preparation of a Stable L-Cysteine Stock Solution
This protocol describes the preparation of an L-cysteine stock solution with enhanced stability against oxidation.
Materials:
-
L-cysteine hydrochloride monohydrate
-
High-purity, deoxygenated water (e.g., by boiling and cooling under nitrogen or argon gas)
-
Sterile, sealed vials
-
Nitrogen or argon gas source with a sterile filter
-
0.22 µm sterile filter
Procedure:
-
Work in a laminar flow hood or anaerobic chamber to maintain sterility and minimize oxygen exposure.
-
Weigh the desired amount of L-cysteine hydrochloride monohydrate.
-
Add the L-cysteine to the deoxygenated water to the desired final concentration (e.g., 200 mM).
-
If necessary, adjust the pH to be slightly acidic (e.g., pH 6.0-6.5) to improve stability. Note that L-cysteine is more soluble at acidic pH.
-
Gently swirl to dissolve. Avoid vigorous vortexing, which can introduce oxygen.
-
Once dissolved, purge the headspace of the vial with nitrogen or argon gas for 1-2 minutes.
-
Immediately seal the vial tightly.
-
Sterile-filter the solution using a 0.22 µm filter into sterile, sealed recipient vials.
-
Again, purge the headspace of the recipient vials with inert gas before sealing.
-
Prepare single-use aliquots and store them at -80°C.
Protocol 2: Reduction of L-Cystine to L-Cysteine using DTT
This protocol outlines the procedure to reduce precipitated or oxidized L-cystine back to L-cysteine.
Materials:
-
L-cystine solution or suspension
-
Dithiothreitol (DTT)
-
Buffer solution (e.g., Tris-HCl or PBS, pH 7.5-8.5)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M in deoxygenated water).
-
Add DTT to the L-cystine containing solution to a final concentration of 1-10 mM. For complete reduction of proteins for applications like electrophoresis, concentrations of 50-100 mM may be used.
-
Incubate the mixture for 15-30 minutes at room temperature or 37°C. Higher temperatures can increase the rate of reduction.
-
The solution should become clear as the L-cystine is reduced to the more soluble L-cysteine.
-
Note: DTT is not stable for long periods in solution, so it is best to use a freshly prepared DTT solution.
Protocol 3: Quantification of L-Cysteine and L-Cystine by HPLC
This protocol provides a general framework for the analysis of L-cysteine and L-cystine using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC System: With a UV detector.
-
Column: A mixed-mode Primesep 100 column (4.6 x 150 mm, 5 µm) is one option. Other C18 columns can also be used.
Mobile Phase Example:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. For the Primesep 100 column, a mobile phase of Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid has been described.
-
Gradient: An isocratic or gradient elution can be used depending on the specific method and separation requirements.
Sample Preparation:
-
Derivatization (Optional but often necessary for UV detection): L-cysteine and L-cystine lack a strong chromophore. Derivatization with a reagent like Dansyl Chloride can be used to make them detectable by UV.
-
Quenching: To prevent further oxidation during sample preparation, the reaction can be quenched, for example, by adding ice-cold methanol or acetonitrile.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Chromatographic Conditions Example:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm for underivatized analytes, or a different wavelength depending on the derivatizing agent used (e.g., 222 nm for Dansyl Chloride).
-
Injection Volume: 10-20 µL
Quantification:
-
Prepare standard curves for both L-cysteine and L-cystine of known concentrations.
-
Integrate the peak areas of the analytes in the samples and quantify the concentrations using the standard curves.
Visualizations
References
Technical Support Center: Ensuring Complete Protein Labeling with L-Cysteine-¹³C₃
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and accurate protein labeling using L-Cysteine-¹³C₃ for quantitative proteomics studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your L-Cysteine-¹³C₃ labeling experiments, providing potential causes and actionable solutions.
Issue 1: Incomplete or Low Labeling Efficiency
You observe a significant portion of peptides containing unlabeled cysteine, leading to inaccurate quantification and skewed heavy/light ratios in your mass spectrometry data.
| Potential Cause | Recommended Solution | Verification Step |
| Insufficient Cell Doublings | Ensure cells are cultured in the L-Cysteine-¹³C₃-containing medium for a sufficient number of doublings (typically at least 5-7) to allow for complete protein turnover and incorporation of the labeled amino acid. | Perform a preliminary mass spectrometry analysis on a small aliquot of labeled cells to confirm >97% incorporation before starting the main experiment. |
| Presence of Unlabeled Cysteine/Cystine in Media | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids. Prepare labeling media from amino acid-free base media and add the desired concentration of L-Cysteine-¹³C₃. | Analyze a sample of your complete labeling medium by mass spectrometry to check for the presence of unlabeled cysteine or cystine. |
| L-Cysteine Oxidation | L-cysteine can readily oxidize to L-cystine, which may have different uptake and incorporation rates. Prepare fresh labeling media and minimize its exposure to light and oxygen. Consider adding a reducing agent like DTT or TCEP during cell lysis, but ensure its removal before downstream processing steps that are incompatible. | Monitor the stability of L-Cysteine-¹³C₃ in your cell culture medium over time using mass spectrometry. |
| Cellular Synthesis of Cysteine | Some cell lines can synthesize cysteine de novo, which would result in the incorporation of unlabeled cysteine. | This is an inherent limitation for cysteine labeling in some cell lines. If this is a significant issue, consider using a different labeled amino acid that the cells cannot synthesize, such as lysine or arginine. |
| Poor Solubility of L-Cystine | If L-cysteine oxidizes to L-cystine, the latter has low solubility at neutral pH and can precipitate out of the medium, reducing its availability to the cells. | Visually inspect the medium for any precipitation. Ensure the pH of the medium is optimal for keeping the amino acid in solution. |
Issue 2: Skewed Isotope Ratios and Inaccurate Quantification
Your heavy-to-light ratios are inconsistent across replicates or do not reflect the expected biological changes.
| Potential Cause | Recommended Solution | Verification Step |
| Incomplete Labeling | Refer to the troubleshooting steps for "Incomplete or Low Labeling Efficiency" above. The presence of unlabeled peptides in the "heavy" sample will artificially lower the heavy/light ratio. | Confirm complete labeling through a preliminary MS analysis. |
| Metabolic Conversion of Amino Acids | While less common with cysteine compared to arginine (which can be converted to proline), some metabolic interconversion could potentially occur. | Analyze your data for unexpected mass shifts that could indicate metabolic conversion. |
| Errors in Sample Mixing | Inaccurate mixing of the "heavy" and "light" protein samples before mass spectrometry analysis is a common source of error. | Perform a 1:1 mix of untreated lysates from your heavy and light labeled populations and verify the ratios by mass spectrometry before proceeding with your main experimental samples. |
| Sample Loss During Preparation | Low-abundance proteins can be lost during sample preparation steps, leading to skewed quantification. | Minimize the number of sample handling steps. For low protein amounts, consider in-solution digestion instead of in-gel digestion to reduce peptide loss. |
Frequently Asked Questions (FAQs)
Q1: How can I check the incorporation efficiency of L-Cysteine-¹³C₃?
A1: The most reliable method is to perform a small-scale pilot experiment. After labeling your cells for the intended duration, harvest a small aliquot, extract proteins, digest them with trypsin, and analyze the resulting peptides by mass spectrometry. By searching the data for cysteine-containing peptides, you can determine the ratio of the heavy (¹³C₃-labeled) to light (unlabeled) forms. An incorporation efficiency of over 97% is generally considered acceptable for quantitative experiments.
Q2: What is the recommended number of cell doublings for complete labeling?
A2: For most cell lines, a minimum of five to seven doublings in the labeling medium is recommended to ensure that the vast majority of the cellular proteome has turned over and incorporated the L-Cysteine-¹³C₃.
Q3: Why is it important to use dialyzed fetal bovine serum (FBS)?
A3: Standard FBS contains a significant amount of unlabeled amino acids, including cysteine and cystine. These will compete with the labeled L-Cysteine-¹³C₃ for uptake and incorporation by the cells, leading to incomplete labeling. Dialyzed FBS has had these small molecules, including amino acids, removed.
Q4: Can I use L-Cysteine-¹³C₃ for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments?
A4: Yes, L-Cysteine-¹³C₃ can be used for SILAC experiments. However, it's important to be aware that some cell lines can synthesize cysteine, which could lead to incomplete labeling. For this reason, lysine and arginine are more commonly used for SILAC as most mammalian cell lines are auxotrophic for these amino acids.
Q5: What are the storage conditions for L-Cysteine-¹³C₃?
A5: L-Cysteine-¹³C₃ should be stored according to the manufacturer's instructions, which typically involve refrigeration (+2°C to +8°C) and protection from light to prevent degradation and oxidation.
Experimental Protocols
Detailed Methodology: Metabolic Labeling of Cultured Cells with L-Cysteine-¹³C₃
This protocol provides a general framework for the metabolic labeling of adherent mammalian cells. Optimization may be required for different cell lines or experimental conditions.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dialyzed fetal bovine serum (dFBS)
-
L-Cysteine-free cell culture medium
-
L-Cysteine-¹³C₃ (isotopic purity ≥99%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Preparation:
-
Culture the cells in their standard complete growth medium until they reach approximately 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare the "heavy" labeling medium by supplementing L-Cysteine-free medium with L-Cysteine-¹³C₃ to the desired final concentration (this should be the same as the L-cysteine concentration in your standard medium).
-
Add dialyzed FBS to the appropriate concentration (e.g., 10%).
-
Warm the labeling medium to 37°C before use.
-
-
Adaptation to Labeling Medium:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed "heavy" labeling medium to the cells.
-
Culture the cells in the labeling medium for at least five to seven cell doublings. Passage the cells as you normally would, always using the "heavy" labeling medium.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small number of cells.
-
Extract and digest the proteins.
-
Analyze by mass spectrometry to confirm >97% incorporation of L-Cysteine-¹³C₃.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, you can proceed with your experimental treatments (e.g., drug treatment, induction of a signaling pathway). Remember to perform all treatments in the "heavy" labeling medium.
-
-
Cell Harvesting:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Downstream Processing:
-
Proceed with your standard proteomics workflow, which may include protein quantification, mixing with a "light" (unlabeled) sample if performing a comparative experiment, protein digestion, and mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for metabolic protein labeling with L-Cysteine-¹³C₃.
Caption: Troubleshooting logic for incomplete L-Cysteine-¹³C₃ protein labeling.
Best practices for storing and handling L-Cysteine-13C3
Welcome to the technical support center for L-Cysteine-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store solid L-Cysteine-¹³C₃?
A1: Solid L-Cysteine-¹³C₃ should be stored in a refrigerator at +2°C to +8°C.[1][2][3][4] It is also crucial to protect the compound from light.
Q2: What is the recommended procedure for preparing a stock solution of L-Cysteine-¹³C₃?
A2: To prepare a stock solution, select an appropriate solvent based on the solubility information provided by the supplier. If using water, the resulting stock solution should be filtered and sterilized, for example, with a 0.22 μm filter, before use. For cell culture applications, L-Cysteine solutions can be prepared in 1M hydrochloric acid.
Q3: How should I store stock solutions of L-Cysteine-¹³C₃?
A3: Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation. For long-term storage, it is recommended to store aliquots at -80°C, which allows for a storage period of up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is also advisable to protect the solution from light during storage.
Q4: What are the common applications of L-Cysteine-¹³C₃ in research?
A4: L-Cysteine-¹³C₃ is primarily used as a tracer or an internal standard in various analytical techniques. Its applications are prominent in metabolism and metabolomics research, proteomics, and biomolecular NMR. It is also utilized in metabolic flux analysis and as a reagent in SILAC (Stable Isotope Labeling with Amino acids in Cell culture).
Q5: What personal protective equipment (PPE) should be used when handling L-Cysteine-¹³C₃?
A5: When handling L-Cysteine-¹³C₃ in its solid form, it is recommended to use a dust mask (such as a type N95), eye shields, and gloves.
Troubleshooting Guide
Problem 1: L-Cysteine-¹³C₃ is difficult to dissolve in water.
-
Cause: L-Cysteine has its lowest solubility at its isoelectric point (pI), which is 5.1. Attempting to dissolve it in neutral water can be challenging.
-
Solution: To enhance solubility, adjust the pH of the water to be either significantly above or below the pI. Dissolving L-Cysteine in a slightly acidic solution (e.g., pH < 2) or a basic solution will improve its solubility. For instance, using 1N HCl is an effective method for dissolution.
Problem 2: The prepared L-Cysteine-¹³C₃ solution appears to have a precipitate or shows signs of degradation.
-
Cause: L-Cysteine is susceptible to oxidation, especially in solution, which can lead to the formation of L-cystine, a dimer that is less soluble and may precipitate out. The rate of oxidation is influenced by the presence of oxygen.
-
Solution:
-
Use Degassed Solvents: To minimize oxidation, prepare solutions using deoxygenated water. This can be achieved by bubbling nitrogen gas through the water overnight at a low temperature.
-
Prepare Fresh Solutions: It is best practice to prepare L-Cysteine solutions fresh for each experiment. If you have diluted solutions, they should ideally be discarded after a day.
-
Acidic Conditions: The stability of cysteine in solution increases with higher acidity. Preparing and storing the solution in acidic conditions can help to reduce the rate of oxidation.
-
Quantify Thiol Groups: To ascertain the concentration of active, non-oxidized cysteine in your solution, you can use Ellman's reagent (DTNB) to quantify the sulfhydryl groups.
-
Problem 3: Inaccurate results in mass spectrometry-based quantification.
-
Cause: Several factors can contribute to inaccuracies in mass spectrometry experiments involving isotopically labeled compounds:
-
Natural Isotope Abundance: The natural occurrence of heavier isotopes in your sample and reagents can interfere with the signal of your labeled analyte, leading to an overestimation of the labeled species.
-
Inaccurate Tracer Purity: The isotopic purity of the L-Cysteine-¹³C₃ provided by the manufacturer might be inaccurate, causing errors in correction calculations.
-
Overlapping Peaks: Co-eluting compounds with similar mass-to-charge ratios can artificially inflate the signal of your labeled peak.
-
-
Solution:
-
Correct for Natural Isotope Abundance: It is crucial to apply a correction for the natural isotope abundance to obtain accurate quantification.
-
Verify Tracer Purity: If possible, experimentally verify the isotopic purity of your L-Cysteine-¹³C₃ standard.
-
Optimize Chromatography: Improve your chromatographic separation to resolve the analyte from any interfering peaks.
-
Analyze Blanks: Run procedural blanks to identify any potential isotopic impurities in your reagents and solvents.
-
Quantitative Data Summary
Table 1: Storage Conditions for L-Cysteine-¹³C₃
| Form | Temperature | Duration | Additional Notes |
| Solid | +2°C to +8°C | Long-term | Protect from light. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of solid L-Cysteine-¹³C₃ in a suitable container.
-
Dissolution: Add the appropriate solvent (e.g., deoxygenated water with adjusted pH, or 1N HCl) to the solid.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Sterilization (if applicable): If the solution is for cell culture or other sterile applications, filter it through a 0.22 μm sterile filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Visualizations
Caption: Experimental workflow for the preparation and storage of L-Cysteine-¹³C₃ stock solutions.
Caption: Troubleshooting guide for common issues with L-Cysteine-¹³C₃ solutions.
References
- 1. L-Cysteine (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]
- 3. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 4. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Validation & Comparative
A Researcher's Guide to Validating L-Cysteine-13C3 Incorporation in Proteins for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely adopted technique. The choice of the isotopically labeled amino acid is critical and dictates the scope of the proteomic analysis. While traditionally reliant on labeled arginine and lysine, the use of L-Cysteine-13C3 offers a more targeted approach, particularly for studying proteins involved in redox signaling and disulfide bond formation. This guide provides an objective comparison of this compound SILAC with other labeling strategies, supported by experimental data and detailed protocols to inform your experimental design.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The selection of a stable isotope-labeled amino acid for a SILAC experiment should be guided by the specific biological question. The most common approach utilizes labeled arginine (Arg) and lysine (Lys) because trypsin, the most frequently used protease in proteomics, cleaves at the C-terminus of these residues, ensuring that the majority of identified peptides are labeled.[1] However, labeling with this compound provides distinct advantages for focused proteomic studies.
| Parameter | This compound | L-Arginine-13C6 / L-Lysine-13C6 | Other Amino Acids (e.g., Leucine, Methionine) | Isotope-Coded Affinity Tags (ICAT) |
| Primary Application | Targeted analysis of cysteine-containing proteins, redox proteomics, disulfide bond analysis. | Global proteome quantification. | Global proteome quantification. | Quantification of cysteine-containing peptides. |
| Incorporation Efficiency | >99.5% reported for this compound,15N.[2] | Generally high (>97%) after sufficient cell doublings.[3] | Generally high, dependent on the specific amino acid and cell line. | Not applicable (chemical labeling). Labeling efficiency can be a variable. |
| Metabolic Conversion | Minimal to no metabolic conversion reported.[2] | Arginine can be converted to proline in some cell lines, complicating data analysis. | Generally low, but should be assessed for the specific amino acid and cell line. | Not applicable. |
| Effect on Cell Viability | Generally considered non-perturbative to cell growth and morphology. | Generally considered non-perturbative to cell growth and morphology. | Generally considered non-perturbative, but should be empirically tested. | Can involve multiple chemical steps that may affect protein stability. |
| Proteome Coverage | Lower, as cysteine is a less abundant amino acid. | High, as arginine and lysine are frequent in tryptic peptides. | Varies depending on the abundance of the amino acid. | Limited to cysteine-containing proteins. |
| Cost | Generally higher due to the specialized nature of the labeled amino acid. | Can be costly, especially for large-scale experiments. | Varies by amino acid and labeling pattern. | Reagents can be expensive. |
Experimental Protocols
A successful SILAC experiment relies on meticulous execution. Below are detailed protocols for a general this compound SILAC workflow for validating incorporation and a comparison with the chemical labeling alternative, ICAT.
Protocol 1: Validating this compound Incorporation using SILAC
This protocol outlines the steps to metabolically label proteins with this compound and validate its incorporation by mass spectrometry.
1. Cell Culture and Labeling:
-
Culture cells in a custom-formulated DMEM or RPMI 1640 medium that lacks L-Cysteine.
-
For the "heavy" labeled population, supplement the medium with this compound. For the "light" control population, use natural L-Cysteine.
-
Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
2. Assessment of Incorporation Efficiency:
-
Harvest a small aliquot of the "heavy" labeled cells.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using a suitable protease (e.g., trypsin).
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Manually inspect the spectra of known cysteine-containing peptides or use software like MaxQuant to automatically calculate the incorporation efficiency by comparing the peak intensities of the heavy and light isotopic envelopes. The expected mass shift for each incorporated this compound is +3 Da.
3. Main SILAC Experiment and Data Analysis:
-
Once >95% incorporation is confirmed, proceed with the main experiment (e.g., drug treatment of one cell population).
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from both lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample.
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Utilize software such as MaxQuant, PEAKS Studio, or IsoQuant to identify and quantify the "light" and "heavy" peptide pairs based on their mass difference.
Workflow for this compound SILAC Validation
Protocol 2: Isotope-Coded Affinity Tag (ICAT) Labeling
ICAT is a chemical labeling method that targets cysteine residues and offers an alternative to metabolic labeling.
1. Protein Extraction and Labeling:
-
Extract proteins from two different cell or tissue samples (e.g., control and treated).
-
Reduce the disulfide bonds in the proteins using a reducing agent like TCEP.
-
Label the cysteine residues of one sample with the "light" ICAT reagent (containing no heavy isotopes) and the other sample with the "heavy" ICAT reagent (containing deuterium or 13C).
2. Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
-
Digest the combined protein mixture with trypsin.
3. Affinity Purification:
-
The ICAT reagent contains a biotin tag. Use avidin affinity chromatography to specifically enrich for the ICAT-labeled (cysteine-containing) peptides.
4. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.
-
The relative quantification of the proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.
ICAT Experimental Workflow
Application in Signaling Pathway Analysis: The Keap1/Nrf2 Pathway
This compound labeling is particularly advantageous for studying signaling pathways regulated by cysteine modifications. A prime example is the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. Upon exposure to oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
A SILAC experiment using this compound could be designed to quantify changes in the Keap1-Nrf2 interactome or post-translational modifications on Keap1 itself in response to an oxidative challenge.
Keap1/Nrf2 Signaling Pathway
Conclusion
Validating the incorporation of this compound is a crucial first step for targeted quantitative proteomics studies. While offering lower overall proteome coverage compared to traditional Arg/Lys SILAC, the use of labeled cysteine provides a highly specific and accurate method for investigating the roles of cysteine-rich proteins and redox-sensitive signaling pathways. For studies where metabolic labeling is not feasible, chemical labeling methods like ICAT present a viable alternative for quantifying cysteine-containing peptides. The choice of methodology should ultimately be driven by the specific research question and the available resources.
References
L-Cysteine-¹³C₃ as an Internal Standard: A Guide to Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of L-cysteine in biological matrices is crucial for a deeper understanding of its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is the gold standard for such analyses, and L-Cysteine-¹³C₃ stands out as a prime candidate for ensuring accuracy and reliability. This guide provides a comparative overview of the performance of stable isotope-labeled internal standards for L-cysteine quantification, supported by experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior allows the SIL internal standard to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects.[1] L-Cysteine-¹³C₃, with its three carbon-13 labels, offers a significant mass shift from the endogenous L-cysteine, minimizing the risk of isotopic cross-talk and ensuring a clear analytical signal.[2]
Performance Comparison of Stable Isotope-Labeled Internal Standards
Below is a summary of the performance of various stable isotope-labeled internal standards in the quantification of cysteine and its oxidized form, cystine.
| Internal Standard | Analyte | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Potential Considerations |
| L-Cysteine-¹³C₃ | L-Cysteine | Biological Fluids | Not specified in retrieved literature, but expected to be >0.99 | Not specified in retrieved literature, but expected to be within 85-115% | Not specified in retrieved literature, but expected to be <15% | High chemical and isotopic stability, co-elution with analyte. | Higher cost compared to some alternatives. |
| d₄-Cystine | Cystine | White Blood Cells | > 0.999[3] | 95.2 - 105.3[3] | Intra-day: < 6.2, Inter-day: 3.8 - 5.0[3] | Compensates well for matrix effects due to co-elution. | Potential for minor chromatographic shifts relative to the analyte. |
| [¹³C₂]-CM-Cys | Cysteine (derivatized) | Human Plasma | Not explicitly stated, but method showed good correlation with HPLC-fluorescence method | 97 ± 2 | Within-day: 2.1, Week-to-week: 8.0 | High chemical stability, less prone to isotopic exchange than deuterated standards. | Requires derivatization of cysteine. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols that have successfully employed stable isotope-labeled internal standards for cysteine and cystine quantification.
Method 1: Quantification of Cystine in White Blood Cells using d₄-Cystine
This method utilizes a high-resolution accurate mass (HRAM) LC/MS approach for the precise quantification of cystine.
-
Sample Preparation:
-
White blood cell lysates are spiked with d₄-cystine as the internal standard.
-
Proteins are precipitated using ice-cold acetonitrile.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC System
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS System
-
Mode: High Resolution Accurate Mass (HRAM)
-
Ions Monitored: Extracted ion chromatograms for m/z 241.0311 (cystine) and m/z 245.0562 (d₄-cystine) are used for quantification.
-
Method 2: Quantification of Cysteine and Cystine in Human Plasma using [¹³C₂]-CM-Cys and [³﹐³'¹³C₂]-CySS
This method employs a rapid LC-FTMS (Fourier Transform Mass Spectrometry) approach.
-
Sample Preparation:
-
Plasma samples are spiked with [¹³C₂]-CM-Cys and [³﹐³'¹³C₂]-CySS internal standards.
-
Thiols are alkylated with iodoacetamide to form S-carboxymethyl derivatives.
-
Proteins are precipitated.
-
-
LC-MS/MS Conditions:
-
Mass Spectrometer: LTQ-Orbitrap mass spectrometer
-
Mobile Phase: Gradient of acetonitrile and 1% formic acid.
-
Flow Rate: 0.35 ml/min
-
Ions Monitored: Peak area ratios of the analyte to the corresponding stable isotope-labeled internal standard are used for quantification.
-
Experimental Workflow for L-Cysteine Quantification
The following diagram illustrates a typical workflow for the quantification of L-cysteine in a biological matrix using a stable isotope-labeled internal standard like L-Cysteine-¹³C₃.
Caption: A generalized workflow for the quantitative analysis of L-cysteine using a stable isotope-labeled internal standard.
Cysteine Metabolism and its Relevance
L-cysteine is a semi-essential amino acid that plays a pivotal role in numerous cellular functions. It is a key component of proteins and a precursor for the synthesis of vital molecules such as glutathione (GSH), a major antioxidant, and taurine. The accurate measurement of cysteine levels is therefore critical in studies related to oxidative stress, toxicology, and various metabolic diseases.
Caption: Simplified overview of the central role of L-cysteine in cellular metabolism.
References
A Researcher's Guide to Stable Isotope Labeling: Comparing L-Cysteine-¹³C₃ with Other Labeled Amino Acids
In the dynamic fields of proteomics, metabolomics, and drug development, the precise quantification of proteins and the elucidation of metabolic pathways are paramount. Stable isotope labeling has emerged as a powerful technique, enabling researchers to trace the fate of molecules and quantify changes in their abundance with high accuracy. Among the arsenal of labeled compounds, stable isotope-labeled amino acids (SIAAs) are fundamental tools for in vivo and in vitro studies. This guide provides a comprehensive comparison of L-Cysteine-¹³C₃ with other commonly used labeled amino acids, supported by experimental principles and detailed protocols to aid researchers in designing robust and insightful experiments.
The Foundation: Principles of Stable Isotope Labeling
Stable isotope labeling techniques are predicated on the incorporation of non-radioactive "heavy" isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), into proteins or metabolites.[1] These labeled molecules are chemically identical to their natural "light" counterparts but possess a greater mass. This mass difference is readily detectable by mass spectrometry (MS), allowing for the differentiation and relative quantification of molecules from different experimental conditions within a single analysis.[2][3]
Two predominant methodologies that utilize labeled amino acids are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C-Metabolic Flux Analysis (¹³C-MFA).
-
SILAC is a metabolic labeling strategy used in quantitative proteomics.[3] Cells are cultured in media where a specific essential amino acid is replaced with its heavy isotopic counterpart.[4] Over several cell divisions, this heavy amino acid is fully incorporated into the proteome. By comparing the mass spectra of peptides from cells grown in "heavy" and "light" media, the relative abundance of each protein can be accurately determined.
-
¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in living cells. Cells are fed a ¹³C-labeled substrate, such as glucose or an amino acid, and the distribution of the ¹³C label throughout the metabolic network is measured in various metabolites, including protein-bound amino acids. By analyzing these labeling patterns, researchers can reconstruct a detailed map of intracellular metabolic fluxes.
Comparing the Tools: L-Cysteine-¹³C₃ vs. Other Labeled Amino Acids
The choice of labeled amino acid is a critical experimental design parameter that can significantly influence the outcome and scope of a study. While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, other amino acids, including cysteine, offer unique advantages for specific applications.
| Labeled Amino Acid | Isotopic Label(s) | Mass Shift (Da) | Natural Abundance of Amino Acid in Proteome | Primary Applications | Advantages | Disadvantages |
| L-Cysteine-¹³C₃ | ¹³C | +3 | Low (~2.3%) | ¹³C-MFA, Redox Proteomics, Targeted SILAC | Direct tracer for cysteine metabolism and glutathione synthesis. Allows for the study of redox-sensitive cysteine modifications. | Low abundance may limit proteome-wide coverage in SILAC experiments. Susceptible to oxidation. |
| L-Arginine-¹³C₆ | ¹³C | +6 | Moderate | SILAC | High labeling efficiency in many cell lines. Trypsin cleavage ensures most peptides are labeled. | Arginine can be metabolically converted to proline, potentially complicating data analysis. |
| L-Lysine-¹³C₆,¹⁵N₂ | ¹³C, ¹⁵N | +8 | High | SILAC | Large mass shift facilitates clear separation of isotopic peaks in MS. Trypsin cleavage ensures most peptides are labeled. | Higher cost due to dual labeling. |
| L-Leucine-¹³C₆ | ¹³C | +6 | High | SILAC | High abundance in proteins provides good proteome coverage. | Not a site of trypsin cleavage, so not all peptides will be labeled. |
| L-Glutamine-¹³C₅,¹⁵N₂ | ¹³C, ¹⁵N | +7 | Moderate | ¹³C-MFA | Key entry point into the TCA cycle and nitrogen metabolism. | Can be rapidly consumed in cell culture, requiring careful media formulation. |
The lower natural abundance of cysteine means that a SILAC experiment using labeled cysteine will inherently quantify a smaller, more specific subset of the proteome compared to a traditional arginine/lysine-based approach. However, this targeted approach is highly advantageous for studying the roles of disulfide bonds, redox signaling, and the function of cysteine-rich proteins.
In the Lab: Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics using L-Cysteine-¹³C₃
This protocol provides a general workflow for a two-condition SILAC experiment using L-Cysteine-¹³C₃.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom SILAC DMEM or RPMI 1640 medium that lacks L-cysteine but is supplemented with L-Cysteine-¹³C₃ at the normal physiological concentration.
-
For the "light" population, use the same medium supplemented with unlabeled L-cysteine.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "heavy" and "light" peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
The peptide ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.
-
Protocol 2: Tracing Glutathione Synthesis using L-Cysteine-¹³C₃ in ¹³C-MFA
This protocol outlines a method to trace the incorporation of L-Cysteine-¹³C₃ into the glutathione synthesis pathway.
-
Cell Culture and Labeling:
-
Culture cells in their standard growth medium.
-
Replace the standard medium with a medium containing L-Cysteine-¹³C₃ for a defined period (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system capable of separating and detecting cysteine, γ-glutamylcysteine, and glutathione.
-
Monitor the mass isotopologue distributions (MIDs) of these metabolites over time. The incorporation of ¹³C from L-Cysteine-¹³C₃ will result in a shift in the mass of these metabolites.
-
-
Data Analysis and Flux Calculation:
-
Determine the fractional labeling of each metabolite at each time point.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model of glutathione synthesis.
-
The software will calculate the metabolic flux through the pathway, providing a quantitative measure of the rate of glutathione synthesis.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Caption: Glutathione synthesis pathway showing the incorporation of L-Cysteine-¹³C₃.
Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.
Conclusion
L-Cysteine-¹³C₃ is a valuable tool for researchers studying specific aspects of cellular metabolism and protein function. While traditional SILAC experiments often favor labeled arginine and lysine for broad proteome coverage, L-Cysteine-¹³C₃ provides a more targeted approach for investigating cysteine-containing proteins and pathways such as glutathione synthesis. For metabolic flux analysis, L-Cysteine-¹³C₃ is an excellent tracer for dissecting the complexities of sulfur amino acid metabolism. The choice between L-Cysteine-¹³C₃ and other labeled amino acids will ultimately depend on the specific research question, the biological system under investigation, and the analytical platform available. By carefully considering the properties of each labeled amino acid and employing robust experimental protocols, researchers can harness the power of stable isotope labeling to gain deeper insights into the intricate workings of the cell.
References
Cross-Validation of L-Cysteine-¹³C₃ Tracer Results: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate tracing of amino acid metabolism is paramount. L-cysteine, a semi-essential amino acid, plays a critical role in protein synthesis, redox homeostasis, and the production of vital metabolites such as glutathione and taurine. Stable isotope tracers, particularly L-Cysteine-¹³C₃, have emerged as a powerful tool for elucidating the complexities of cysteine metabolic pathways. This guide provides a comprehensive comparison of L-Cysteine-¹³C₃ tracer methodology with alternative approaches, supported by experimental protocols and data presentation to aid in the selection of the most suitable method for specific research needs.
The primary advantages of using stable isotope tracers like L-Cysteine-¹³C₃ are their safety, as they are non-radioactive, and their ability to provide detailed information on the fate of the carbon backbone of the molecule through various metabolic pathways.[1][2] This allows for precise metabolic flux analysis (MFA), which is the quantification of the rate of turnover of metabolites through a metabolic pathway.[3][4]
Comparison of Cysteine Tracing Methodologies
The choice of tracer and analytical method depends on the specific biological question being addressed. While L-Cysteine-¹³C₃ is excellent for tracking the carbon atoms of cysteine, other methods may be more suitable for studying different aspects of its metabolism, such as redox dynamics or nitrogen fate.
| Feature | L-Cysteine-¹³C₃ Tracer | Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) | ³⁵S-Cysteine Tracer (Conceptual) |
| Principle | Metabolic incorporation of ¹³C-labeled cysteine into downstream metabolites. | Differential alkylation of reduced and oxidized cysteine thiols with light and heavy iodoacetamide isotopes. | Incorporation of radioactive ³⁵S-labeled cysteine into proteins and sulfur-containing metabolites. |
| Primary Application | Metabolic flux analysis of cysteine's carbon backbone. | Proteome-wide quantification of cysteine oxidation states (redox proteomics). | Historical method for tracing cysteine incorporation and sulfur metabolism. |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS).[5] | Mass Spectrometry (LC-MS/MS). | Scintillation counting, Autoradiography. |
| Type of Data | Mass isotopomer distributions, metabolic flux rates. | Ratios of light/heavy labeled peptides, indicating changes in cysteine redox state. | Total radioactivity in different cellular fractions or molecules. |
| Advantages | - Safe (non-radioactive)- Provides detailed pathway information- High precision and accuracy. | - Proteome-wide analysis- Directly measures redox status- High sensitivity. | - High sensitivity. |
| Limitations | - Indirectly measures redox state- Requires specialized software for flux analysis. | - Does not directly trace the metabolic fate of the cysteine molecule- Complex data analysis. | - Radioactive hazards and disposal issues- Provides less detailed pathway information compared to MS-based methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of tracer studies. Below are protocols for L-Cysteine-¹³C₃ metabolic tracing and the SICyLIA method for redox proteomics.
Protocol 1: Quantitative Stable Isotope-Labeled Metabolite Tracing of Cysteine Metabolism
This protocol, adapted from established methods, describes the use of L-Cysteine-¹³C₃ to trace its metabolism in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing L-Cysteine-¹³C₃ at a known concentration. The concentration should be chosen based on the specific cell type and experimental goals.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady-state.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell suspension.
- To prevent the oxidation of free thiols, a derivatization step can be included here, for example, by adding N-ethylmaleimide (NEM).
- Centrifuge the cell suspension to pellet the protein and cell debris.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis by Mass Spectrometry:
- Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
- Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).
- Analyze the samples using a Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS) to determine the mass isotopomer distributions of cysteine and its downstream metabolites.
4. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of isotopes.
- Use specialized software to calculate the fractional enrichment of the ¹³C label in each metabolite.
- Perform metabolic flux analysis by fitting the labeling data to a metabolic model of cysteine metabolism.
Protocol 2: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)
This protocol is designed to quantify changes in the oxidation state of cysteine residues across the proteome.
1. Sample Preparation and Labeling:
- Divide the cell or tissue samples into two groups (e.g., control and treated).
- Lyse the samples in a buffer containing either light (¹²C₂) or heavy (¹³C₂) iodoacetamide (IAM). IAM will alkylate the free thiol groups of reduced cysteine residues.
- After the initial labeling, mix equal amounts of protein from the light and heavy labeled samples.
- Reduce the reversibly oxidized cysteine residues using a reducing agent like dithiothreitol (DTT).
- Block the newly reduced thiol groups with N-ethylmaleimide (NEM).
2. Protein Digestion and Peptide Fractionation:
- Digest the protein mixture into peptides using an enzyme such as trypsin.
- Fractionate the resulting peptides, for example, by high-pH reversed-phase chromatography, to reduce sample complexity.
3. LC-MS/MS Analysis:
- Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect pairs of peptides containing the light and heavy IAM labels.
4. Data Analysis:
- Use proteomics software (e.g., MaxQuant) to identify and quantify the light and heavy labeled peptides.
- The ratio of the heavy to light peptide signals for each cysteine-containing peptide provides a quantitative measure of the change in the oxidation state of that specific cysteine residue between the two conditions.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. The metabolism of 35S-(1,2-dichlorovinyl)-L-cysteine in the calf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Protein Synthesis: L-Cysteine-¹³C₃ vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of protein synthesis is fundamental to understanding cellular physiology, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these quantitative studies. This guide provides an objective comparison of using L-Cysteine-¹³C₃ versus other established methods for measuring protein synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparison of Protein Synthesis Measurement Methods
| Feature | L-Cysteine-¹³C₃ Labeling | Deuterium Oxide (D₂O) Labeling | L-Leucine-¹³C₆ Labeling |
| Principle | Metabolic incorporation of a stable isotope-labeled essential amino acid. | Incorporation of deuterium from heavy water into non-essential amino acids and other precursors. | Metabolic incorporation of a stable isotope-labeled essential amino acid. |
| Tracer Administration | Typically via cell culture medium (in vitro) or infusion (in vivo). | Oral administration. | Typically via infusion (in vivo) or in cell culture medium (in vitro). |
| Measurement Period | Suitable for both short-term and long-term studies. | Ideal for long-term studies (days to weeks). | Primarily used for acute, short-term measurements (hours). |
| Invasiveness (in vivo) | Moderately invasive (requires infusion). | Minimally invasive (oral administration). | Moderately invasive (requires infusion). |
| Precursor Pool | Intracellular aminoacyl-tRNA pool is the direct precursor, but often estimated from plasma or intracellular free amino acid pools. | Body water enrichment is the ultimate precursor, leading to labeled alanine. | Intracellular aminoacyl-tRNA pool is the direct precursor, often estimated from plasma or intracellular free amino acid pools. |
| Cost-Effectiveness | Can be costly depending on the specific labeled amino acid and experimental scale. | Generally more cost-effective for long-term studies. | Can be costly depending on the specific labeled amino acid and experimental scale. |
| Analytical Method | Mass Spectrometry (e.g., GC-MS, LC-MS/MS). | Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) or LC-MS/MS. | Mass Spectrometry (e.g., GC-MS, LC-MS/MS). |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different methods for measuring muscle protein synthesis (MPS). It is important to note that direct comparative data for L-Cysteine-¹³C₃ against other methods is limited in publicly available literature. The data presented here compares Deuterium Oxide (D₂O) with L-[ring-¹³C₆]-phenylalanine and L-[²H₅]-phenylalanine with L-[²H₃]-leucine, providing insights into the comparative performance of different tracer types.
Table 1: Comparison of Myofibrillar Protein Synthesis (MPS) Rates Measured by D₂O and L-[ring-¹³C₆]-phenylalanine [1]
| Condition | D₂O (%·h⁻¹) | L-[ring-¹³C₆]-phenylalanine (%·h⁻¹) |
| Postabsorptive (Basal) | 0.050 ± 0.007 | 0.065 ± 0.004 |
| Postprandial (Stimulated) | 0.088 ± 0.008 | 0.089 ± 0.006 |
Data from a study in young men, showing qualitatively similar increases in MPS in response to essential amino acid consumption, with indistinguishable technique differences under stimulated conditions.
Table 2: Comparison of Mixed Muscle Protein Synthesis (MPS) Rates Measured by L-[²H₅]-phenylalanine and L-[²H₃]-leucine
| Muscle | Condition | L-[²H₅]-phenylalanine (%·h⁻¹) | L-[²H₃]-leucine (%·h⁻¹) |
| Vastus Lateralis | Rest | 0.080 ± 0.007 | 0.085 ± 0.004 |
| Post-exercise | 0.110 ± 0.010 | 0.109 ± 0.005 | |
| Soleus | Rest | 0.086 ± 0.008 | 0.094 ± 0.008 |
| Post-exercise | 0.123 ± 0.008 | 0.122 ± 0.005 |
This study concluded that both tracers yield similar absolute values and qualitative changes in mixed muscle protein synthesis at rest and after aerobic exercise.
Experimental Protocols
L-Cysteine-¹³C₃ Labeling (General SILAC Protocol)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common method for in vitro protein synthesis studies. While typically performed with labeled arginine and lysine, the principle can be adapted for L-Cysteine-¹³C₃.
1. Cell Culture Preparation:
-
Two populations of cells are cultured.
-
One population is grown in "light" medium containing the natural abundance L-Cysteine.
-
The second population is grown in "heavy" medium where natural L-Cysteine is replaced with L-Cysteine-¹³C₃.
-
Cells are cultured for at least 6 doublings to ensure complete incorporation of the labeled amino acid.
2. Experimental Treatment:
-
The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
3. Cell Harvesting and Lysis:
-
After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio.
-
The combined cells are lysed to extract proteins.
4. Protein Digestion:
-
The protein mixture is digested into peptides, typically using trypsin.
5. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
6. Data Analysis:
-
The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the protein in the two samples, reflecting changes in protein synthesis or degradation.
Deuterium Oxide (D₂O) Labeling Protocol (In Vivo)[1][2][3][4]
1. Baseline Sampling:
-
A baseline saliva or blood sample and a muscle biopsy are collected before D₂O administration.
2. D₂O Administration:
-
An oral bolus of D₂O (e.g., 400 mL of 70% D₂O) is consumed by the subject.
3. Sample Collection:
-
Saliva or blood samples are collected at regular intervals to monitor body water enrichment.
-
A second muscle biopsy is taken at the end of the desired measurement period (e.g., several hours to days later).
4. Sample Processing:
-
Body Water Enrichment: Body water enrichment is determined from saliva or plasma samples.
-
Muscle Tissue:
-
Myofibrillar proteins are isolated from the muscle biopsy samples.
-
The proteins are hydrolyzed into their constituent amino acids.
-
The enrichment of deuterium in protein-bound alanine is measured.
-
5. Analytical Measurement:
-
Body water enrichment is typically measured by isotope ratio mass spectrometry (IRMS).
-
The incorporation of deuterium into protein-bound alanine is determined by gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).
6. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the precursor-product principle, with body water enrichment serving as the precursor pool enrichment and the change in protein-bound alanine enrichment as the product.
L-Leucine-¹³C₆ Labeling Protocol (In Vivo)
1. Primed, Continuous Infusion:
-
A priming dose of L-[ring-¹³C₆]-phenylalanine (often used in conjunction with leucine studies to trace synthesis) is administered intravenously, followed by a continuous infusion for the duration of the experiment (e.g., 8 hours).
2. Sample Collection:
-
Blood samples are collected at regular intervals to determine plasma amino acid enrichment.
-
Muscle biopsies are taken at the beginning and end of the infusion period.
3. Sample Processing:
-
Plasma: Plasma is separated from blood samples and analyzed for the isotopic enrichment of the tracer amino acid.
-
Muscle Tissue:
-
The intracellular free amino acid pool is extracted to determine the precursor enrichment.
-
Myofibrillar proteins are isolated and hydrolyzed.
-
The enrichment of the tracer amino acid in the protein-bound pool is measured.
-
4. Analytical Measurement:
-
The isotopic enrichment of the amino acids in plasma, the intracellular free pool, and the protein hydrolysate is determined by GC-MS or LC-MS/MS.
5. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR is calculated by dividing the increase in protein-bound tracer enrichment by the precursor pool enrichment (typically the intracellular free amino acid enrichment) over time.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway in Protein Synthesis
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to various stimuli, including nutrients (like amino acids) and growth factors.
Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids to regulate protein synthesis.
Experimental Workflow for Stable Isotope Labeling
The general workflow for measuring protein synthesis using stable isotope-labeled amino acids involves several key steps, from tracer administration to data analysis.
Caption: General experimental workflow for measuring protein synthesis using stable isotope tracers.
Conclusion
The choice of method for measuring protein synthesis depends on the specific research question, the experimental model, and the available resources.
-
L-Cysteine-¹³C₃ labeling is a powerful technique, particularly for in vitro studies using SILAC, allowing for precise relative quantification of protein synthesis. Its application in vivo is feasible but shares the logistical considerations of other amino acid tracer infusions.
-
Deuterium Oxide (D₂O) labeling offers a significant advantage for long-term, integrated measurements of protein synthesis in free-living conditions due to its ease of oral administration and cost-effectiveness.
-
L-Leucine-¹³C₆ labeling is a well-established method for acute, short-term measurements of protein synthesis, providing valuable insights into the immediate effects of stimuli like nutrition and exercise.
While direct comparative data for L-Cysteine-¹³C₃ is still emerging, the principles of stable isotope labeling are well-understood. The selection of the tracer amino acid can be tailored to the specific protein or pathway of interest. For researchers focused on proteins with a unique cysteine content or specific roles for cysteine in their function, L-Cysteine-¹³C₃ offers a targeted approach to understanding their synthesis and turnover. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design robust experiments and obtain accurate and meaningful data on protein synthesis.
References
A Researcher's Guide to Benchmarking L-Cysteine-13C3 Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of L-cysteine is crucial for elucidating cellular redox homeostasis, biosynthesis pathways, and the impact of various disease states. Metabolic Flux Analysis (MFA) using L-Cysteine labeled with Carbon-13 (L-Cysteine-¹³C₃) offers a powerful tool to trace and quantify the flux through key metabolic pathways. This guide provides a comparative overview of two primary experimental approaches for studying cysteine metabolism using stable isotope tracers, supported by experimental protocols and data interpretation.
Comparing Two Key Approaches to Trace Cysteine Metabolism
The intracellular cysteine pool is maintained through two primary mechanisms: the uptake of extracellular cystine (the oxidized dimer of cysteine) and its subsequent reduction, and the de novo synthesis from methionine and serine via the transsulfuration pathway.[1][2] This guide compares the use of L-Cysteine-¹³C₃ to trace the direct uptake and metabolism of cysteine against the use of L-Serine-¹³C₃ to measure the contribution of the de novo synthesis pathway.
| Parameter | Method 1: L-Cysteine-¹³C₃ Tracer | Method 2: L-Serine-¹³C₃ Tracer |
| Objective | To quantify the uptake and direct metabolic fate of extracellular cysteine. | To quantify the contribution of the de novo transsulfuration pathway to the intracellular cysteine pool. |
| Tracer | L-Cysteine-¹³C₃ | L-Serine-¹³C₃ |
| Primary Pathway(s) Interrogated | Cysteine uptake, Glutathione (GSH) synthesis, Taurine synthesis, Protein synthesis. | Transsulfuration pathway (CBS and CTH/CSE enzymes), Serine synthesis, Glycine synthesis. |
| Key Labeled Metabolites Measured | ¹³C₃-Cysteine, ¹³C₃-Glutathione, ¹³C₃-Taurine. | ¹³C₃-Serine, ¹³C₃-Cystathionine, ¹³C₃-Cysteine, ¹³C₃-Glutathione. |
| Typical Application | Assessing dependence on extracellular cysteine; studying the direct contribution of cysteine to antioxidant defenses.[3] | Investigating the capacity for endogenous cysteine production; studying metabolic reprogramming in cancer.[1][2] |
| Interpretation of Results | High levels of ¹³C₃-labeled metabolites indicate a strong reliance on exogenous cysteine. | Detection of ¹³C₃-Cysteine and its derivatives signifies active de novo synthesis. |
Experimental Protocols
Method 1: L-Cysteine-¹³C₃ Tracer for Uptake and Metabolism Analysis
This protocol is adapted from studies tracing the fate of exogenous cysteine.
-
Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Isotope Labeling: Replace the growth medium with a custom medium containing L-Cysteine-¹³C₃ at a known concentration. The concentration should be carefully chosen to mimic physiological levels or to match the unlabeled cysteine concentration in the control medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (or another suitable extraction solvent) to the cells and scrape them from the plate.
-
To prevent the oxidation of free thiols, a derivatization step using N-ethylmaleimide (NEM) can be included during extraction.
-
Collect the cell extracts and centrifuge to pellet protein and cell debris.
-
-
Sample Analysis: Analyze the supernatant containing the polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the fractional enrichment of ¹³C in cysteine and its downstream metabolites like glutathione.
Method 2: L-Serine-¹³C₃ Tracer for De Novo Synthesis Analysis
This protocol is based on methodologies used to assess the contribution of the transsulfuration pathway.
-
Cell Culture: Culture cells as described in Method 1.
-
Isotope Labeling: Switch the cells to a medium containing L-Serine-¹³C₃. Serine provides the carbon backbone for cysteine synthesized via the transsulfuration pathway.
-
Incubation: Incubate the cells for a time course sufficient to observe labeling in downstream metabolites (e.g., 4, 8, 24 hours).
-
Metabolite Extraction: Follow the same metabolite extraction procedure as in Method 1.
-
Sample Analysis: Use LC-MS to measure the incorporation of ¹³C from serine into cystathionine, cysteine, and glutathione. The detection of M+3 labeled cysteine (containing three ¹³C atoms from serine) confirms active de novo synthesis.
Visualizing the Metabolic Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams visualize the experimental workflows and the key metabolic pathways involved in cysteine metabolism.
Experimental workflow for L-Cysteine-¹³C₃ metabolic flux analysis.
Key metabolic pathways involved in cysteine metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine depletion targets leukemia stem cells through inhibition of electron transport complex II - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of L-Cysteine-13C3 on Cell Physiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Cysteine-13C3 with other stable isotope-labeled amino acids commonly used in cell physiology research. We will delve into its impact on key cellular processes, supported by established experimental protocols and data.
Introduction to Stable Isotope Labeling in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) into the entire proteome of cultured cells.[1][2][3] This allows for the direct comparison of protein abundance between different cell populations. The fundamental assumption of SILAC is that the incorporation of these heavy amino acids has a negligible effect on cell physiology, including viability, proliferation, and protein synthesis.[4]
This compound is a stable isotope-labeled version of the amino acid cysteine, where three of its carbon atoms are replaced with the heavy isotope carbon-13. Cysteine plays a crucial role in protein structure (disulfide bonds), as a precursor to the major intracellular antioxidant glutathione, and in other metabolic pathways.[5] Tracing the incorporation of this compound allows researchers to study these processes with high precision using mass spectrometry.
Comparison of this compound with Other Labeled Amino Acids
While direct, head-to-head comparative studies on the physiological effects of different labeled amino acids are not extensively available, the field of quantitative proteomics operates on the principle that the subtle mass difference introduced by stable isotopes does not significantly alter cellular processes. The choice of labeled amino acid is primarily dictated by the experimental goals.
Table 1: Comparison of Common Stable Isotope-Labeled Amino Acids
| Feature | This compound | 13C6-L-Arginine & 13C6-L-Lysine | 13C6-L-Leucine |
| Primary Application | Tracing cysteine metabolism, glutathione synthesis, redox proteomics. | Standard for quantitative proteomics (SILAC). | Alternative for SILAC, particularly in organisms with high arginine-to-proline conversion. |
| Metabolic Significance | Precursor for glutathione, taurine, and hydrogen sulfide; crucial for redox balance. | Essential amino acids for most cell lines; trypsin cleavage sites. | Essential amino acid; involved in protein synthesis and metabolic regulation. |
| Potential for Metabolic Conversion | Can be readily oxidized to cystine. | Arginine can be converted to proline in some cell lines, potentially affecting quantification. | Generally considered metabolically stable for labeling purposes. |
| Reported Effects on Cell Physiology | High concentrations of unlabeled L-cysteine can be toxic to some cell lines. | Generally considered non-toxic at standard SILAC concentrations. | Generally considered non-toxic at standard SILAC concentrations. |
Experimental Assessment of Cell Physiology
To validate the assumption of minimal physiological impact and to ensure data integrity, it is crucial to perform quality control experiments. Below are standard protocols to assess cell viability, proliferation, and protein synthesis.
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and culture with media containing either unlabeled amino acids, this compound, or other labeled amino acids.
-
At desired time points, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Cell Proliferation Assessment: BrdU Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.
-
Materials:
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Culture cells as described for the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Remove the labeling solution and fix/denature the cells.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
3. Protein Synthesis Assessment: SUnSET Assay
The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis. Puromycin, an aminonucleoside antibiotic, mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature release from the ribosome.
-
Materials:
-
Puromycin
-
Lysis buffer
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blotting equipment
-
-
Protocol:
-
Culture cells as described previously.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.
-
Wash cells with PBS and lyse them.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting with an anti-puromycin antibody to detect puromycylated peptides.
-
The intensity of the puromycin signal is proportional to the rate of protein synthesis.
-
Visualizing Workflows and Pathways
Experimental and Metabolic Pathway Diagrams
Caption: Workflows for assessing cell viability, proliferation, and protein synthesis.
Caption: Tracing this compound into the glutathione synthesis pathway.
Conclusion
This compound is a valuable tool for tracing the metabolic fate of cysteine in cellular processes, particularly in the context of glutathione synthesis and redox biology. While the assumption of minimal physiological impact from stable isotope labeling is widely accepted and foundational to techniques like SILAC, it is best practice for researchers to perform validation experiments to confirm this in their specific experimental system. The protocols provided in this guide offer a robust framework for assessing key indicators of cell health and function. The choice of labeled amino acid should ultimately be guided by the specific biological questions being addressed.
References
- 1. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]
- 2. chempep.com [chempep.com]
- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Cysteine-¹³C₃
This document provides immediate safety and logistical guidance for the proper disposal of L-Cysteine-¹³C₃, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.
I. Core Safety and Handling Principles
L-Cysteine-¹³C₃ is a non-hazardous, isotopically labeled amino acid. While it does not exhibit inherent hazardous properties, proper laboratory hygiene and waste management protocols are essential. The disposal process must adhere to both national and local regulations governing laboratory chemical waste.
Key Handling Reminders:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, when handling L-Cysteine-¹³C₃.
-
Avoid generating dust when handling the solid form.
-
In case of a spill, carefully sweep up the material, place it in a sealed container, and dispose of it as chemical waste. Clean the spill area thoroughly.[1][2][3]
-
Do not release the chemical into the environment, including drains, sewers, or waterways.[1]
II. Step-by-Step Disposal Protocol
The disposal of L-Cysteine-¹³C₃ should be approached systematically. The following steps provide a clear operational plan for its disposal.
-
Initial Assessment:
-
Determine if the L-Cysteine-¹³C₃ is in its pure form or mixed with other substances.
-
If it is part of a solution, identify all other components to assess the overall waste profile.
-
-
Waste Segregation:
-
Keep L-Cysteine-¹³C₃ waste separate from other chemical waste streams. Do not mix it with other waste.
-
Retain the waste in its original or a compatible, properly labeled container. The label should clearly identify the contents as "L-Cysteine-¹³C₃".
-
-
Container Management:
-
Ensure the waste container is tightly sealed to prevent any leakage or contamination.
-
Handle uncleaned, empty containers with the same precautions as the product itself.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific guidelines for chemical waste disposal. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Your EHS office will provide guidance on the appropriate waste stream for non-hazardous, isotopically labeled compounds.
-
-
Professional Disposal:
-
The disposal of chemical waste must be handled by a licensed professional waste disposal service.
-
Contact your institution's designated waste management provider to schedule a pickup.
-
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of L-Cysteine-¹³C₃.
Caption: Decision workflow for the proper disposal of L-Cysteine-¹³C₃.
IV. Quantitative Data Summary
Currently, there is no specific quantitative data available in the safety data sheets regarding disposal limits or concentrations for L-Cysteine-¹³C₃. The guiding principle is to dispose of it as chemical waste in accordance with all applicable federal, state, and local environmental regulations.
| Parameter | Value |
| Hazardous Classification | Not a hazardous substance or mixture |
| Transport Information | Not classified as dangerous goods for transport (DOT, IMDG, IATA) |
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations, nor the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your EHS office for definitive disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
